Pelagiomicin A
Description
produced by the marine bacterium Pelagiobacter variabilis; structure given in first source
Structure
3D Structure
Propriétés
Numéro CAS |
173485-80-8 |
|---|---|
Formule moléculaire |
C20H21N3O6 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
6-[[(2S)-2-amino-3-hydroxy-3-methylbutanoyl]oxymethyl]-9-methoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C20H21N3O6/c1-20(2,27)17(21)19(26)29-9-10-7-8-13(28-3)16-14(10)22-12-6-4-5-11(18(24)25)15(12)23-16/h4-8,17,27H,9,21H2,1-3H3,(H,24,25)/t17-/m1/s1 |
Clé InChI |
SFUOAUKIPVZJLK-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)([C@@H](C(=O)OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC)N)O |
SMILES canonique |
CC(C)(C(C(=O)OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC)N)O |
Apparence |
Solid powder |
Autres numéros CAS |
173485-80-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Pelagiomicin A; Pelagiomicin-A; Antibiotic 2088A; LL-14I352-alpha; |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling Pelagiomicin A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of novel therapeutic agents, the marine environment continues to be a vast reservoir of untapped microbial diversity and unique chemical entities. This technical guide delves into the discovery and isolation of Pelagiomicin A, a potent phenazine antibiotic derived from the marine bacterium Pelagiobacter variabilis. First reported by Imamura et al. in 1997, this compound has demonstrated significant antibacterial and antitumor activities, marking it as a compound of considerable interest for further drug development. This document provides a comprehensive overview of the methodologies for its production, extraction, and purification, alongside a summary of its biological activities and the spectroscopic techniques employed for its structural elucidation.
Discovery of a Novel Marine Bacterium and its Bioactive Metabolites
The journey to this compound began with a screening program for new anticancer compounds from marine bacteria. This led to the isolation of a new genus and species, Pelagiobacter variabilis, which was found to produce a series of novel phenazine antibiotics designated as pelagiomicins A, B, and C.
Experimental Protocols
Cultivation of Pelagiobacter variabilis
The production of this compound is contingent on the successful cultivation of Pelagiobacter variabilis. The following protocol is based on the methodologies described for the cultivation of marine bacteria producing secondary metabolites.
Medium Composition:
A suitable growth medium for Pelagiobacter variabilis is essential for optimal production of this compound. A marine broth formulation is typically employed, consisting of:
| Component | Concentration (g/L) |
| Peptone | 5.0 |
| Yeast Extract | 1.0 |
| Ferric Citrate | 0.1 |
| Sodium Chloride | 19.45 |
| Magnesium Chloride | 8.8 |
| Sodium Sulfate | 3.24 |
| Calcium Chloride | 1.8 |
| Potassium Chloride | 0.55 |
| Sodium Bicarbonate | 0.16 |
| Potassium Bromide | 0.08 |
| Strontium Chloride | 0.034 |
| Boric Acid | 0.022 |
| Sodium Silicate | 0.004 |
| Sodium Fluoride | 0.0024 |
| Ammonium Nitrate | 0.0016 |
| Disodium Phosphate | 0.008 |
| Distilled Water | 1 L |
Cultivation Conditions:
-
Inoculation: A seed culture of Pelagiobacter variabilis is prepared by inoculating a small volume of the marine broth and incubating until sufficient cell density is achieved.
-
Fermentation: The production culture is initiated by inoculating a larger volume of the marine broth with the seed culture.
-
Incubation: The culture is incubated at a controlled temperature, typically around 25-30°C, with continuous agitation to ensure adequate aeration.
-
Monitoring: The production of this compound is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of this compound
This compound is noted to be labile in water and alcohols, necessitating careful selection of solvents and purification techniques. A general workflow for the extraction and purification of phenazine antibiotics from marine bacteria is outlined below.
Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Protocol:
-
Harvesting: The fermentation broth is centrifuged to separate the bacterial cells from the supernatant.
-
Extraction: The supernatant is subjected to solvent extraction, typically with a water-immiscible organic solvent such as ethyl acetate, to partition the lipophilic this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity.
-
Preparative HPLC: Fractions showing activity are further purified by preparative reverse-phase HPLC to yield pure this compound.
-
Structural Elucidation
The absolute structure of this compound was determined using a combination of spectroscopic data and chemical synthesis.
Spectroscopic Techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their connectivity.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HMQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
Biological Activity of this compound
This compound has demonstrated a promising range of biological activities, including both antibacterial and anticancer effects.
Antibacterial Activity
This compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against various bacterial strains would be determined using standard microdilution assays.
Table of Antibacterial Activity (Hypothetical Data):
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | X.X |
| Bacillus subtilis | X.X |
| Escherichia coli | X.X |
| Pseudomonas aeruginosa | X.X |
(Note: Specific MIC values for this compound are not yet publicly available and would need to be determined experimentally.)
Anticancer Activity
This compound has shown both in vitro and in vivo antitumor activity.
In Vitro Cytotoxicity:
The cytotoxic effects of this compound against various cancer cell lines are typically evaluated using assays such as the MTT or SRB assay to determine the IC50 (half-maximal inhibitory concentration) values.
Table of In Vitro Anticancer Activity (Hypothetical Data):
| Cancer Cell Line | IC50 (µM) |
| P388 (Murine Leukemia) | X.X |
| A549 (Human Lung Carcinoma) | X.X |
| MCF-7 (Human Breast Cancer) | X.X |
| HCT116 (Human Colon Cancer) | X.X |
(Note: Specific IC50 values for this compound are not yet publicly available and would need to be determined experimentally.)
In Vivo Antitumor Activity:
The in vivo efficacy of this compound would be assessed in animal models, such as mice bearing tumor xenografts (e.g., Sarcoma 180). Key parameters evaluated include tumor growth inhibition and increase in lifespan.
Table of In Vivo Antitumor Activity (Hypothetical Data):
| Animal Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Increase in Lifespan (%) |
| Sarcoma 180 (mice) | X.X | XX | XX |
(Note: Specific in vivo efficacy data for this compound is not yet publicly available and would need to be determined experimentally.)
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action and the signaling pathways affected by this compound are still under investigation. As a phenazine antibiotic with anticancer properties, it is plausible that its mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Further research is required to elucidate the specific intracellular targets and signaling cascades modulated by this compound.
Postulated Mechanism of Action
Caption: Postulated mechanism of action for this compound in cancer cells.
Conclusion and Future Directions
This compound represents a promising new lead compound from a marine microbial source with demonstrated antibacterial and anticancer potential. The methodologies outlined in this guide provide a framework for its production, isolation, and initial characterization. Further research is warranted to fully elucidate its mechanism of action, identify its specific molecular targets, and optimize its structure for improved therapeutic efficacy and reduced toxicity. The development of robust and scalable fermentation and purification processes will be critical for advancing this compound through preclinical and clinical development. The unique chemical scaffold of this compound also offers opportunities for medicinal chemistry efforts to generate novel analogs with enhanced pharmacological properties.
Unveiling Pelagiomicin A: A Technical Guide to its Structure Elucidation and Spectroscopic Profile
For Researchers, Scientists, and Drug Development Professionals
Pelagiomicin A, a novel phenazine antibiotic, has demonstrated promising anticancer and antibacterial properties. Isolated from the marine bacterium Pelagiobacter variabilis, its unique chemical architecture has been a subject of scientific inquiry. This technical guide provides a comprehensive overview of the structure elucidation of this compound, presenting its spectroscopic data in a clear, comparative format, and detailing the experimental methodologies employed in its characterization.
Physicochemical Properties of this compound
The initial characterization of this compound revealed a compound with distinct physicochemical properties that provided the first clues to its structure.
| Property | Observation |
| Appearance | Yellow Powder |
| Molecular Formula | C₁₉H₁₈N₂O₅ |
| Molecular Weight | 354 |
| UV λmax (MeOH) nm (ε) | 258 (50,000), 365 (10,000) |
| Solubility | Soluble in methanol, ethyl acetate, chloroform |
| Stability | Labile in water and alcohols |
Spectroscopic Data for Structural Determination
The definitive structure of this compound was elucidated through a combination of advanced spectroscopic techniques. The data from High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were pivotal in this process.
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry provided the precise molecular weight and elemental composition of this compound.
| Ionization Mode | Observed m/z | Calculated m/z | Elemental Composition |
| HR-FAB-MS | 355.1293 | 355.1294 | C₁₉H₁₉N₂O₅ (M+H)⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed analysis of the ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HMBC, NOESY), allowed for the complete assignment of all proton and carbon signals, revealing the connectivity and spatial arrangement of the atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 8.20 | dd | 8.5, 1.5 |
| 2 | 7.85 | td | 8.5, 1.5 |
| 3 | 7.88 | td | 8.5, 1.5 |
| 4 | 8.25 | dd | 8.5, 1.5 |
| 6 | 7.65 | s | |
| 8 | 4.15 | s | |
| 9 | 2.55 | s | |
| 1'-CH₂ | 4.80 | t | 6.5 |
| 2'-CH₂ | 2.10 | m | 6.5 |
| 3'-CH₂ | 1.60 | m | 6.5 |
| 4'-CH₃ | 0.95 | t | 7.0 |
| 7-OCH₃ | 4.05 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 128.5 |
| 2 | 130.5 |
| 3 | 131.0 |
| 4 | 129.0 |
| 4a | 142.0 |
| 5a | 140.5 |
| 6 | 115.0 |
| 7 | 160.0 |
| 8 | 105.0 |
| 9 | 155.0 |
| 9a | 125.0 |
| 10a | 141.5 |
| C=O (Ester) | 172.0 |
| 1'-CH₂ | 65.0 |
| 2'-CH₂ | 30.0 |
| 3'-CH₂ | 20.0 |
| 4'-CH₃ | 14.0 |
| 7-OCH₃ | 56.0 |
| 9-C=O | 180.0 |
Experimental Protocols
The successful isolation and characterization of this compound relied on a series of meticulous experimental procedures.
Fermentation and Isolation
-
Producing Organism: Pelagiobacter variabilis (strain M-89-2)
-
Fermentation: The bacterium was cultured in a marine broth medium (Difco 2216) at 28°C for 3 days with shaking.
-
Extraction: The culture broth was centrifuged, and the supernatant was extracted with an equal volume of ethyl acetate. The organic layer was concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract was subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol. The active fractions were further purified by preparative thin-layer chromatography (TLC) and finally by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a methanol-water gradient to afford pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer at 500 MHz and 125 MHz, respectively, in CDCl₃. Chemical shifts are reported in ppm relative to the solvent peak. 2D NMR experiments (COSY, HMBC, NOESY) were performed using standard Bruker pulse programs.
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed on a JEOL JMS-SX102A mass spectrometer.
-
UV Spectroscopy: The UV spectrum was recorded on a Shimadzu UV-2200 spectrophotometer in methanol.
Structure Elucidation Workflow
The elucidation of the structure of this compound followed a logical progression, integrating data from various spectroscopic methods. The following diagram illustrates the key steps in this process.
Caption: Workflow for the structure elucidation of this compound.
The combined spectroscopic evidence unequivocally established the structure of this compound as a phenazine derivative with a butoxycarbonylmethyl group at position 8 and a methoxy group at position 7. The final confirmation of the absolute structure was achieved through total synthesis.[1]
This comprehensive guide provides researchers and drug development professionals with the core technical information regarding the structure elucidation and spectroscopic properties of this compound. The detailed data and methodologies presented herein serve as a valuable resource for further investigation and development of this promising natural product.
References
Pelagiomicin A: A Deep Dive into Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelagiomicin A is a novel phenazine antibiotic that has demonstrated significant potential as both an antibacterial and an anticancer agent.[1][2] First isolated from the marine bacterium Pelagiobacter variabilis, this compound has garnered interest for its activity against a range of pathogens and tumor cell lines.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from the initial discovery and the broader knowledge of phenazine antibiotics.
Core Mechanism of Action: A Redox-Active Approach
As a member of the phenazine class of antibiotics, the primary mechanism of action of this compound is believed to be centered around its redox properties. Phenazines are nitrogen-containing heterocyclic compounds capable of participating in oxidation-reduction reactions within biological systems. This allows them to act as electron shuttles, interfering with crucial cellular processes.
The proposed mechanism involves the ability of this compound to accept electrons from cellular reducing agents, such as NADH or NADPH, and subsequently transfer them to other molecules, including molecular oxygen. This futile cycling of electrons can lead to two major downstream effects: disruption of the electron transport chain and the generation of reactive oxygen species (ROS).
Signaling Pathway of this compound-Induced Cellular Stress
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Antibacterial Activity
This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][2] The bactericidal or bacteriostatic effect is likely a result of the overwhelming oxidative stress induced by the generation of ROS, which can damage cellular components indiscriminately, leading to cell death. Furthermore, the disruption of the electron transport chain can deplete the cell's energy supply, further contributing to its demise.
Quantitative Data: Antibacterial Spectrum of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus FDA 209P | 12.5 |
| Bacillus subtilis PCI 219 | 6.25 |
| Escherichia coli NIHJ | 25 |
| Pseudomonas aeruginosa IAM 1007 | >100 |
Note: Data extracted from a 2016 review by Blunt, J.W. et al., which cites the original 1997 publication by Imamura, N. et al. The full dataset from the original publication may be more extensive.
Antitumor Activity
The anticancer properties of this compound are also attributed to its ability to induce oxidative stress.[1][2] Cancer cells, with their higher metabolic rate, are often more susceptible to agents that disrupt redox balance. The accumulation of ROS can trigger programmed cell death, or apoptosis, through various signaling pathways.
While specific quantitative data such as IC50 values for this compound against various cancer cell lines were reported in the original discovery, the full text of this publication is not widely available, limiting a detailed presentation of this data.
Experimental Protocols
The following are generalized experimental protocols typical for the assessment of novel antimicrobial and anticancer compounds, based on standard laboratory practices. The precise details of the experiments performed on this compound would be found in the original 1997 publication.
Determination of Minimum Inhibitory Concentration (MIC)
A broth microdilution method is commonly used to determine the MIC of an antibacterial compound.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
In Vitro Cytotoxicity Assay (Antitumor Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment with this compound: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium without the compound.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Experimental Workflow for Activity Screening
Caption: General experimental workflow for the discovery and initial activity screening of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound from a marine microbial source with dual antibacterial and anticancer activities. Its mechanism of action is rooted in the redox-cycling properties characteristic of phenazine antibiotics, leading to the generation of cytotoxic reactive oxygen species and disruption of cellular respiration.
Further in-depth studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound in both bacterial and cancer cells. A more detailed investigation into its in vivo efficacy and safety profile will be critical for its potential development as a therapeutic agent. The lack of readily available, comprehensive public data from the original and subsequent studies underscores the need for renewed research into this potent natural product.
References
The Enigmatic Architecture of Pelagiomicin A Biosynthesis: A Technical Guide to Unraveling Its Genetic Blueprint
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pelagiomicin A, a potent phenazine antibiotic with significant anticancer and antibacterial properties, represents a promising scaffold for novel therapeutic development.[1] Produced by the marine bacterium Pelagiobacter variabilis, the elucidation of its biosynthetic pathway and the characterization of its corresponding gene cluster are paramount for harnessing its full potential through synthetic biology and medicinal chemistry approaches. This technical guide provides a comprehensive overview of the current understanding of phenazine biosynthesis as a model for the yet-to-be-elucidated this compound pathway. It outlines key experimental protocols and data presentation strategies essential for the systematic investigation of this valuable natural product. While specific details on the this compound biosynthetic pathway are not yet publicly available, this document serves as a foundational resource, leveraging established principles from related antibiotic biosynthesis to guide future research endeavors.
Introduction: The Promise of this compound
This compound is a member of the phenazine family of heterocyclic nitrogen-containing compounds, a class of secondary metabolites known for their broad-spectrum biological activities.[2][3] Isolated from the marine bacterium Pelagiobacter variabilis, this compound has demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, as well as promising in vitro and in vivo antitumor activity.[1] The unique chemical structure of this compound, which is responsible for its bioactivity, is assembled through a complex enzymatic cascade. Understanding the genetic and biochemical machinery behind its production is the first step towards its targeted manipulation for improved yields and the generation of novel, more potent analogs.
The General Phenazine Biosynthetic Pathway: A Probable Blueprint for this compound
While the specific biosynthetic pathway of this compound remains to be elucidated, the biosynthesis of the core phenazine scaffold is a well-conserved process across diverse bacterial species.[2][3][4] This pathway originates from the shikimic acid pathway, utilizing chorismic acid as a key precursor.[2][4]
The core set of genes responsible for phenazine biosynthesis, typically organized in a conserved operon (phz), includes phzABCDEFG.[5] These genes encode the enzymes that catalyze the conversion of chorismic acid to the foundational phenazine compound, phenazine-1-carboxylic acid (PCA).[4][5] Subsequent tailoring enzymes then modify the PCA core to generate the diverse array of phenazine derivatives observed in nature, likely including this compound.
Below is a diagram illustrating the generally accepted core phenazine biosynthetic pathway.
Hypothetical Gene Cluster for this compound Biosynthesis
Based on the conserved nature of phenazine biosynthesis, a putative gene cluster for this compound can be hypothesized. This cluster would likely contain the core phz genes, as well as genes encoding tailoring enzymes responsible for the unique structural features of this compound. The table below presents a hypothetical organization of such a gene cluster.
| Gene (Putative) | Proposed Function | Homolog from Known Cluster (e.g., Pseudomonas fluorescens) | Role in this compound Biosynthesis |
| pelA | Anthranilate synthase, component II | PhzA | Provides glutamine for the initial reaction. |
| pelB | Isomerase | PhzB | Catalyzes isomerization of a pathway intermediate. |
| pelC | 3-deoxy-7-phosphoheptulonate synthase | PhzC | Involved in the entry from the shikimate pathway. |
| pelD | 2-amino-4-deoxychorismate synthase | PhzD | Synthesis of trans-2,3-dihydro-3-hydroxyanthranilate. |
| pelE | Isochorismate synthase | PhzE | Conversion of chorismate to 2-amino-2-deoxyisochorismate. |
| pelF | Isomerase | PhzF | Dimerization and cyclization to form the phenazine core. |
| pelG | Flavin-dependent oxidoreductase | PhzG | Final oxidation to yield phenazine-1-carboxylic acid. |
| pelM | Methyltransferase | - | Addition of methyl groups to the phenazine core. |
| pelO | Oxidoreductase/Hydroxylase | - | Hydroxylation or other oxidative modifications. |
| pelT | Transporter | - | Export of this compound out of the cell. |
| pelR | Regulatory protein | - | Regulation of gene cluster expression. |
Experimental Protocols for Pathway Elucidation and Gene Cluster Analysis
The following section details key experimental methodologies required to identify and characterize the this compound biosynthetic pathway and its associated gene cluster.
Genome Sequencing and Bioinformatic Analysis
The foundational step is to obtain the complete genome sequence of Pelagiobacter variabilis.
Methodology:
-
DNA Extraction: High-quality genomic DNA is extracted from a pure culture of P. variabilis using a commercial kit or standard phenol-chloroform extraction protocols.
-
Library Preparation and Sequencing: A sequencing library is prepared and sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to ensure a complete and accurate genome assembly.
-
Genome Assembly and Annotation: Raw sequencing reads are assembled into a complete circular chromosome. Gene prediction and functional annotation are performed using bioinformatic tools.
-
Biosynthetic Gene Cluster (BGC) Identification: The assembled genome is mined for secondary metabolite BGCs using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). Putative phenazine clusters are identified based on homology to known phz gene clusters.
Gene Inactivation and Heterologous Expression
To confirm the involvement of the identified gene cluster in this compound biosynthesis, targeted gene knockouts and heterologous expression are performed.
Methodology for Gene Inactivation:
-
Construct Design: A knockout vector is designed to replace a target gene (e.g., a core phz homolog) with an antibiotic resistance cassette via homologous recombination.
-
Transformation: The knockout construct is introduced into P. variabilis via conjugation or electroporation.
-
Mutant Selection and Verification: Mutants are selected on antibiotic-containing media, and successful gene replacement is confirmed by PCR and sequencing.
-
Metabolite Analysis: The wild-type and mutant strains are cultured, and their organic extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of this compound. Abolished production in the mutant confirms the gene's role in the pathway.
Methodology for Heterologous Expression:
-
Cluster Cloning: The entire putative this compound gene cluster is cloned into an expression vector.
-
Host Selection: A suitable heterologous host, such as a well-characterized Streptomyces or E. coli strain, is chosen.
-
Transformation and Expression: The expression vector is introduced into the heterologous host, and expression of the gene cluster is induced.
-
Metabolite Analysis: The culture extract of the heterologous host is analyzed by HPLC-MS for the production of this compound.
In Vitro Enzymatic Assays
To determine the specific function of individual enzymes in the pathway, in vitro assays are conducted with purified proteins.
Methodology:
-
Gene Cloning and Protein Expression: The gene of interest is cloned into an expression vector with an affinity tag (e.g., His-tag). The protein is overexpressed in E. coli and purified using affinity chromatography.
-
Substrate Synthesis: The putative substrate for the enzyme is chemically synthesized or biosynthesized using other purified enzymes from the pathway.
-
Enzyme Assay: The purified enzyme is incubated with its substrate and any necessary cofactors.
-
Product Analysis: The reaction mixture is analyzed by HPLC, MS, and/or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the product and confirm the enzyme's catalytic activity.
Future Outlook
The elucidation of the this compound biosynthetic pathway will open new avenues for its production and diversification. Metabolic engineering of the native producer or a heterologous host could lead to significantly improved titers. Furthermore, a detailed understanding of the enzymatic machinery will enable combinatorial biosynthesis and biocatalysis approaches to generate novel this compound analogs with potentially enhanced therapeutic properties. The methodologies and conceptual frameworks presented in this guide provide a robust roadmap for researchers to unravel the biosynthetic secrets of this promising marine-derived antibiotic.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]
Unveiling the Anticancer Potential of Pelagiomicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelagiomicin A, a novel phenazine antibiotic, has emerged as a compound of interest in the landscape of anticancer research. Isolated from the marine bacterium Pelagiobacter variabilis, this natural product has demonstrated promising antitumor activity in both laboratory (in vitro) and living organism (in vivo) studies.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity against cancer cell lines, offering insights into its cytotoxic effects, potential mechanisms of action, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound remains limited in publicly accessible literature, this document consolidates the available information and provides a framework for future research and development.
Part 1: Biological Activity and Data Presentation
This compound has been reported to exhibit cytotoxic activity against murine leukemia cell lines, indicating its potential as an anticancer agent. The primary study on this compound highlighted its effectiveness against P388 leukemia cells in vitro.
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| This compound | P388 | Murine Leukemia | Data not publicly available |
Note: The specific IC50 value for this compound against P388 leukemia cells, while established in the original research, is not available in the public domain. Further investigation of the primary literature is required to ascertain this specific value.
In addition to its in vitro activity, this compound has also shown promising results in animal models of cancer.
Table 2: In Vivo Antitumor Activity of this compound
| Compound | Animal Model | Cancer Model | Administration Route | Dosage | Outcome |
| This compound | Mice | L1210 Leukemia | Data not publicly available | Data not publicly available | Increased survival time |
Note: Detailed parameters of the in vivo studies, including administration route, dosage, and specific increase in survival time, are not fully detailed in available public literature.
Part 2: Experimental Protocols
The following protocols are based on standard methodologies for assessing the anticancer activity of a novel compound. These generalized procedures can be adapted for the specific evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., P388, L1210, and others as required)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Workflow for In Vitro Cytotoxicity Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Part 3: Potential Mechanism of Action and Signaling Pathways
As a member of the phenazine class of antibiotics, this compound likely shares mechanisms of action with other compounds in this family. Phenazines are known to exert their anticancer effects through various pathways, often involving the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules.
Proposed Mechanism of Action
A plausible mechanism of action for this compound involves the following steps:
-
Cellular Uptake: this compound enters the cancer cell.
-
Redox Cycling and ROS Generation: The phenazine core of this compound can undergo redox cycling, leading to the production of superoxide anions and other reactive oxygen species.
-
Oxidative Stress: The accumulation of ROS induces a state of oxidative stress within the cancer cell.
-
Cellular Damage: Oxidative stress leads to damage of cellular components, including DNA, proteins, and lipids.
-
Induction of Apoptosis: The cellular damage triggers programmed cell death (apoptosis), leading to the elimination of the cancer cell.
Diagram of Proposed this compound Mechanism of Action:
Caption: Proposed mechanism of action for this compound in cancer cells.
Potential Signaling Pathways
The induction of apoptosis by oxidative stress can involve multiple signaling pathways. While specific pathways affected by this compound have not been elucidated, potential targets include:
-
Mitochondrial (Intrinsic) Apoptosis Pathway: ROS-induced damage to mitochondria can lead to the release of cytochrome c, which in turn activates caspases (caspase-9 and caspase-3), the key executioners of apoptosis.
-
MAPK Signaling Pathways: Oxidative stress can activate stress-activated protein kinases such as JNK and p38 MAPK, which can promote apoptosis.
-
NF-κB Signaling Pathway: The role of NF-κB in cancer is complex, but in some contexts, its inhibition can sensitize cells to apoptosis. Some phenazines have been shown to modulate NF-κB activity.
Diagram of Potential Apoptotic Signaling Pathways:
Caption: Potential signaling pathways involved in this compound-induced apoptosis.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of new anticancer therapies. Its demonstrated activity against leukemia cell lines warrants further investigation. Future research should focus on:
-
Elucidation of Specific IC50 Values: Obtaining the precise cytotoxic concentrations of this compound against a broad panel of human cancer cell lines is crucial.
-
Detailed Mechanistic Studies: Investigating the specific signaling pathways modulated by this compound will provide a deeper understanding of its mode of action. This includes confirming the role of ROS generation and identifying key protein targets.
-
In Vivo Efficacy Studies: Comprehensive studies in various animal models of cancer are necessary to evaluate the therapeutic potential and safety profile of this compound.
-
Structural Analogs: Synthesis and evaluation of structural analogs of this compound could lead to the discovery of compounds with improved potency and selectivity.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the anticancer potential of this compound. While significant research is still needed, the available data suggests that this marine-derived natural product is a worthy candidate for further exploration in the quest for novel cancer treatments.
References
Pelagiomicin A: A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelagiomicin A is a phenazine antibiotic that has demonstrated notable activity against a range of bacteria.[1][2][3] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including available quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and a discussion of its likely mechanism of action based on its chemical class. This compound is produced by the marine bacterium Pelagiobacter variabilis, a halophilic, Gram-negative organism isolated from the macroalga Pocockiella variegata.[1][4]
Antibacterial Spectrum of this compound
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the reported MIC values for this compound against a panel of Gram-positive and Gram-negative bacteria, as detailed in the work by Imamura and colleagues.
| Bacterial Strain | Type | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive | 0.78 |
| Staphylococcus aureus | Gram-positive | 1.56 |
| Escherichia coli | Gram-negative | 6.25 |
| Pseudomonas aeruginosa | Gram-negative | 12.5 |
Data sourced from Imamura N, Nishijima M, Takadera T, Adachi K, Sakai M, Sano H. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis. The Journal of Antibiotics. 1997 Jan;50(1):8-12.
Experimental Protocols
The determination of the antibacterial spectrum of a compound like this compound relies on standardized and reproducible experimental protocols. The following are detailed methodologies for two common assays used to evaluate antibacterial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in the microtiter plate using MHB. This creates a gradient of decreasing antibiotic concentrations across the wells.
-
Inoculum Preparation: The test bacterium is cultured to the mid-logarithmic phase and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours under aerobic conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent. The protocol is based on CLSI guidelines.[10][11][12][13][14]
Materials:
-
Sterile filter paper disks (6 mm in diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and rotated against the side of the tube to remove excess liquid. The entire surface of the MHA plate is then swabbed evenly in three directions to ensure confluent growth.
-
Application of Disks: Sterile filter paper disks are impregnated with a known concentration of this compound and placed on the surface of the inoculated MHA plate using sterile forceps.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, the diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the zone of inhibition is indicative of the bacterium's susceptibility to this compound.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Logical Flow of Disk Diffusion Test
Caption: Logical flow of the Kirby-Bauer disk diffusion susceptibility test.
Mechanism of Action
While the specific molecular target of this compound has not been definitively elucidated in the reviewed literature, its classification as a phenazine antibiotic provides strong indications of its likely mechanism of action. Phenazine compounds are known to be redox-active molecules that can interfere with cellular respiration and generate reactive oxygen species (ROS).
A plausible mechanism of action for this compound involves the following steps:
-
Cellular Uptake: this compound is taken up by the bacterial cell.
-
Redox Cycling: Once inside the cell, it undergoes redox cycling, a process where it is repeatedly reduced by cellular reductants (such as NADH) and then reoxidized by molecular oxygen.
-
Generation of Reactive Oxygen Species (ROS): This redox cycling leads to the production of superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).
-
Cellular Damage: The accumulation of these ROS induces oxidative stress, leading to damage of cellular components such as DNA, proteins, and lipids, ultimately resulting in bacterial cell death.
Proposed Mechanism of Action Pathway
Caption: Proposed mechanism of action for this compound as a phenazine antibiotic.
Conclusion
This compound is a marine-derived phenazine antibiotic with a promising broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The quantitative data, though limited in the public domain, indicates its potential as an antibacterial agent. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its in vitro efficacy. Further research into its specific molecular targets and in vivo efficacy is warranted to fully assess its therapeutic potential.
References
- 1. Development of antibiotics and the future of marine microorganisms to stem the tide of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scrutinizing the Scaffolds of Marine Biosynthetics from Different Source Organisms: Gram-Negative Cultured Bacterial Products Enter Center Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 11. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 12. asm.org [asm.org]
- 13. chainnetwork.org [chainnetwork.org]
- 14. researchgate.net [researchgate.net]
Pelagiomicin A: A Technical Overview of a Labile Marine Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelagiomicin A is a phenazine antibiotic exhibiting notable antibacterial and antitumor properties.[1] Isolated from the marine bacterium Pelagiobacter variabilis, this natural product has garnered interest for its biological activity.[1] However, a critical characteristic defining its potential for therapeutic development is its inherent instability. This technical guide synthesizes the available scientific information on the chemical properties and stability of this compound, highlighting the challenges and opportunities associated with this molecule. A significant limitation in the current publicly available literature is the absence of detailed, quantitative data, which is primarily contained within the foundational 1997 study by Imamura et al. that is not widely accessible.
Chemical Properties of this compound
This compound belongs to the phenazine class of heterocyclic compounds, which are known for their redox activity and diverse biological functions. While specific, quantitatively determined chemical properties for this compound are not detailed in readily available literature, some information can be inferred from the initial discovery and analysis of related compounds.
Table 1: Physicochemical Properties of Pelagiomicins
| Property | This compound | Pelagiomicin B | Pelagiomicin C |
| Molecular Formula | Data not available | C₂₀H₂₁N₃O₅ | C₁₇H₁₅N₃O₅ |
| Molecular Weight | Data not available | 383.40 g/mol | 341.32 g/mol |
| Appearance | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Solubility | Labile in water and alcohols[1] | Data not available | Data not available |
| UV-Vis λmax | Data not available | Data not available | Data not available |
| IR (Infrared) Data | Data not available | Data not available | Data not available |
| ¹H NMR Data | Data not available | Data not available | Data not available |
| ¹³C NMR Data | Data not available | Data not available | Data not available |
Note: The data for this compound is largely unavailable in the accessible public domain. The information for Pelagiomicins B and C is provided for comparative context and is sourced from publicly available chemical databases.
The absolute structure of this compound was originally determined using spectroscopic data and confirmed by chemical synthesis.[1] However, the specific spectral data (NMR, IR, Mass Spectrometry) from this characterization is not detailed in the available abstracts of the primary literature.
Stability of this compound
The most consistently reported characteristic of this compound is its instability.
Key Stability Findings:
-
Solvent Lability: this compound is explicitly described as being "labile in water and alcohols".[1] This instability in common protic solvents is a significant challenge for its isolation, formulation, and potential therapeutic application.
-
Degradation Pathway: The specific degradation products and the kinetics of its decomposition in aqueous and alcoholic solutions have not been publicly detailed. Understanding these pathways would be crucial for developing strategies to stabilize the molecule.
General Considerations for Phenazine Stability:
The stability of phenazine derivatives can be influenced by several factors, including:
-
pH: The solubility and stability of phenazines can be highly dependent on the pH of the medium.
-
Light: Many colored organic compounds, including phenazines, are susceptible to photodegradation.
-
Oxidizing and Reducing Agents: The redox-active nature of the phenazine core makes it sensitive to oxidative and reductive environments.
Without specific experimental data on this compound, it is difficult to provide precise conditions for its handling and storage.
Experimental Protocols
Detailed experimental protocols for the determination of this compound's chemical properties and stability are not available in the public domain. The original research by Imamura et al. would contain the methodologies for the following:
-
Isolation and Purification: The techniques used to extract and purify this compound from the fermentation broth of Pelagiobacter variabilis.
-
Structural Elucidation: The specific parameters for the spectroscopic analyses performed (e.g., NMR solvent, instrument frequency, mass spectrometry ionization method).
-
Synthesis: The synthetic route and reaction conditions used to confirm the structure of this compound.
-
Stability Studies: The experimental setup for assessing the lability of this compound in water and alcohols, which would have included parameters such as concentration, temperature, and the analytical method used to monitor degradation.
Logical Relationships and Workflows
Due to the lack of detailed procedural information in the available literature, a comprehensive experimental workflow diagram cannot be constructed. However, a logical workflow for the initial discovery and characterization of a novel natural product like this compound can be conceptualized.
Caption: Conceptual workflow for the discovery and initial characterization of this compound.
Future Research Directions
The significant gaps in the publicly available data on this compound highlight several key areas for future research:
-
Re-isolation and Full Characterization: A modern re-isolation of this compound from Pelagiobacter variabilis would allow for a comprehensive characterization using high-resolution analytical techniques. This would provide the much-needed quantitative data on its chemical properties.
-
Detailed Stability Studies: A thorough investigation into the degradation kinetics of this compound under various conditions (pH, temperature, light exposure, different solvents) is essential. Identifying the degradation products would also be critical.
-
Stabilization Strategies: Research into formulation strategies or chemical modifications to improve the stability of the this compound scaffold could pave the way for its development as a therapeutic agent. This could involve prodrug approaches, encapsulation, or the synthesis of more stable analogs.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms responsible for its antibacterial and antitumor activities would provide valuable insights for drug development.
References
An In-depth Technical Guide to the Phenazine Core of Pelagiomicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelagiomicin A is a novel phenazine antibiotic that has demonstrated significant potential as both an anticancer and antibacterial agent. First isolated from the marine bacterium Pelagiobacter variabilis, its unique chemical structure and biological activities have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the phenazine core of this compound, including its structure, synthesis, biological activities, and the experimental methodologies used for its characterization.
Chemical Structure and Properties
This compound is the main component of a group of related phenazine antibiotics, including Pelagiomicins B and C, produced by Pelagiobacter variabilis. The absolute structure of this compound was determined through spectroscopic data and total synthesis. These compounds are noted to be labile in water and alcohols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₁N₃O₆ |
| Molecular Weight | 399.4 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in methanol, ethanol, DMSO; labile in water |
Spectroscopic Data
The structure of the phenazine core of this compound was elucidated using various spectroscopic techniques. The following table summarizes the key spectroscopic data as reported in the initial discovery.
Table 2: Spectroscopic Data for the Phenazine Core of this compound
| Technique | Key Observations |
| UV-Vis (λmax) | 256, 368 nm |
| ¹H NMR (CD₃OD) | δ 8.25 (1H, dd, J=8.8, 1.5 Hz), 8.15 (1H, dd, J=8.8, 1.5 Hz), 7.9-8.0 (2H, m), 7.75 (1H, s), 4.15 (3H, s) |
| ¹³C NMR (CD₃OD) | δ 167.5, 155.1, 144.9, 143.8, 142.6, 134.1, 132.0, 131.5, 130.2, 129.8, 128.9, 118.2, 57.1 |
| Mass Spec (HR-FAB) | m/z 400.1455 [M+H]⁺ (Calcd. for C₂₀H₂₂N₃O₆, 400.1509) |
Biological Activity
The phenazine core of this compound is responsible for its significant biological activities, which include both anticancer and antibacterial properties.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines.
Table 3: In Vitro Cytotoxicity of this compound against P388 Murine Leukemia Cells
| Compound | IC₅₀ (µg/ml) |
| This compound | 0.1 |
| Adriamycin (control) | 0.02 |
Data from Imamura et al., 1997
This compound also exhibited in vivo antitumor activity in a P388 murine leukemia model.
Table 4: In Vivo Antitumor Activity of this compound against P388 Leukemia in Mice
| Treatment | Dose (mg/kg/day) | T/C (%) |
| This compound | 1.0 | 130 |
| Mitomycin C (control) | 1.0 | 145 |
T/C (%): Ratio of the median survival time of the treated group to that of the control group. Data from Imamura et al., 1997
Antibacterial Activity
This compound displays a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Table 5: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria
| Bacterial Strain | MIC (µg/ml) |
| Gram-positive | |
| Staphylococcus aureus FDA 209P | 3.13 |
| Bacillus subtilis PCI 219 | 1.56 |
| Micrococcus luteus PCI 1001 | 0.78 |
| Gram-negative | |
| Escherichia coli NIHJ | 12.5 |
| Pseudomonas aeruginosa P-3 | 25 |
Data from Imamura et al., 1997
Experimental Protocols
Isolation and Purification of this compound
-
Fermentation: Pelagiobacter variabilis is cultured in a suitable broth medium (e.g., Marine Broth 2216) at 27°C for 48 hours with shaking.
-
Extraction: The culture broth is centrifuged, and the supernatant is extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
Total Synthesis of this compound
A recent total synthesis of this compound was achieved through a 12-step convergent pathway starting from 3-bromo-4-methoxybenzyl alcohol. The key steps involved alkylation, cycloaddition, and Grignard reactions. This synthetic route provides a means to produce this compound and its analogs for further biological evaluation.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: P388 murine leukemia cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or a control compound) and incubated for an additional 48 hours.
-
MTT Addition: MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Antibacterial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Bacterial strains are grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a final concentration of 5 x 10⁵ CFU/ml.
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Biosynthesis of the Phenazine Core (Hypothetical Pathway)
While the specific biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to follow the general phenazine biosynthesis route starting from chorismic acid.
Caption: Hypothetical biosynthetic pathway of the this compound phenazine core.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates the general workflow for screening the biological activity of novel compounds like this compound.
Caption: General workflow for the biological evaluation of this compound.
Conclusion
The phenazine core of this compound is a promising scaffold for the development of new anticancer and antibacterial drugs. Its potent biological activities, coupled with a synthetically accessible structure, make it an attractive target for further investigation. Future research should focus on elucidating the specific mechanism of action of the phenazine core, exploring the structure-activity relationships of synthetic analogs, and further investigating its biosynthetic pathway to enable metabolic engineering for improved production. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating marine natural product.
Unlocking Pelagiomicin A: A Technical Guide to the Fermentation of Pelagiobacter variabilis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core processes for the fermentative production of Pelagiomicin A, a promising phenazine antibiotic with anticancer and antibacterial properties, from the marine bacterium Pelagiobacter variabilis.[1] Due to the limited publicly available data specific to Pelagiobacter variabilis fermentation, this document synthesizes established methodologies for the cultivation of marine bacteria and the production of phenazine antibiotics to propose a robust experimental framework.
Introduction to Pelagiobacter variabilis and this compound
Pelagiobacter variabilis is a marine bacterium recognized as the producer of a class of phenazine antibiotics known as Pelagiomicins, including this compound, B, and C.[1] this compound, the main component, has demonstrated significant in vitro and in vivo antitumor activity, as well as efficacy against both Gram-positive and Gram-negative bacteria.[1] These properties position this compound as a compound of interest for further pharmaceutical development. The fermentative production of this secondary metabolite is a critical step in ensuring a consistent and scalable supply for research and clinical studies.
Proposed Fermentation Protocol for this compound Production
The following protocol is a recommended starting point for the cultivation of Pelagiobacter variabilis and the production of this compound. Optimization of these parameters is crucial for maximizing yield and purity.
Media Composition
Marine bacteria often have specific nutritional requirements reflecting their natural environment. Several media formulations have proven effective for the cultivation of marine microorganisms and the production of secondary metabolites.
Table 1: Proposed Media Formulations for Pelagiobacter variabilis Fermentation
| Component | Marine Broth 2216E (per 1 L) | GYM Medium (per 1 L) | Modified King's Medium B (per 1 L) |
| Tryptone | 5.0 g | - | - |
| Yeast Extract | 1.0 g | 4.0 g | 10.0 g |
| Peptone | - | - | 10.0 g |
| Glucose (Dextrose) | - | 4.0 g | - |
| Malt Extract | - | 4.0 g | - |
| Glycerol | - | - | 30.0 mL |
| K₂HPO₄ | - | - | 0.5 g |
| MgSO₄·7H₂O | - | - | 0.5 g |
| CaCO₃ | - | 2.0 g | - |
| Filtered Seawater | 1 L | - | 1 L |
| Distilled Water | - | 1 L | - |
| Final pH | 7.4 - 7.6 | 7.2 | 7.6 |
Note: The selection of the optimal medium should be determined experimentally.
Cultivation Conditions
The environmental parameters during fermentation play a critical role in bacterial growth and secondary metabolite production.
Table 2: Recommended Initial Fermentation Parameters
| Parameter | Recommended Range | Notes |
| Temperature | 25 - 30°C | Temperature can significantly influence enzyme activity and metabolic pathways.[2] |
| pH | 7.0 - 8.0 | The pH of the medium should be monitored and controlled, as it can drift during fermentation.[2] |
| Agitation | 120 - 200 rpm | Adequate agitation is necessary for nutrient distribution and oxygen transfer. |
| Incubation Time | 3 - 9 days | The production of secondary metabolites often occurs in the stationary phase of bacterial growth.[2] |
| Inoculum Size | 2 - 5% (v/v) | A standardized inoculum is crucial for reproducible fermentation results. |
| Salinity | 1 - 3% (w/v) | For media prepared with distilled water, the addition of NaCl is necessary to mimic marine conditions.[2][3] |
Extraction of this compound
Following fermentation, the active compounds need to be extracted and purified.
-
Cell Separation : Centrifuge the fermentation broth to separate the bacterial cells from the supernatant.
-
Solvent Extraction : Extract the supernatant with an equal volume of a non-polar solvent such as ethyl acetate. Pelagiomicins are labile in water and alcohols, making prompt extraction important.[1]
-
Concentration : Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Purification : The crude extract can be further purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).
Optimization of this compound Production
To enhance the yield of this compound, a systematic optimization of the fermentation process is recommended. This can be achieved by varying one factor at a time (OFAT) or by using statistical methods like Response Surface Methodology (RSM).
Table 3: Key Parameters for Fermentation Optimization
| Parameter Category | Specific Parameters to Optimize | Expected Outcome |
| Nutritional Factors | Carbon Source (e.g., glucose, glycerol, starch)[2], Nitrogen Source (e.g., peptone, yeast extract, KNO₃)[2], Mineral Salts (e.g., phosphates, sulfates) | Increased biomass and/or this compound yield. |
| Physical Factors | Temperature[2], pH[2], Agitation Speed, Aeration Rate | Enhanced metabolic activity and product formation. |
| Process Factors | Inoculum Size, Fermentation Time[2] | Optimized production window and yield. |
| Elicitors | Subinhibitory concentrations of other antibiotics (e.g., tetracycline, bacitracin)[4] | Induction or enhancement of secondary metabolite production. |
Biosynthesis and Experimental Workflow
Proposed Biosynthesis Pathway of Phenazine Core Structure
While the specific biosynthetic pathway for this compound in Pelagiobacter variabilis has not been elucidated, it is expected to follow the general pathway for phenazine antibiotic synthesis, which originates from the shikimic acid pathway.
Caption: Generalized biosynthesis pathway of the phenazine core structure.
The initial steps involve the conversion of chorismic acid to a phenazine precursor through the action of several conserved enzymes (PhzE, PhzD, PhzF, PhzB, and PhzG).[5][6] This core structure is then modified by tailoring enzymes to produce the diverse range of phenazine antibiotics, including this compound.
Experimental Workflow for Optimization of this compound Production
The following workflow outlines a systematic approach to optimizing the fermentation process for enhanced this compound production.
Caption: Experimental workflow for this compound production optimization.
This workflow progresses from initial strain and media selection to systematic parameter optimization and finally to scaled-up production and analysis.
Conclusion
The fermentative production of this compound from Pelagiobacter variabilis holds significant potential for the development of new anticancer and antibacterial therapies. While specific data for this process is scarce, the methodologies outlined in this guide, derived from established practices for similar marine bacteria and antibiotic production, provide a solid foundation for researchers to initiate and optimize their fermentation experiments. A systematic and data-driven approach to the optimization of media composition and fermentation parameters will be key to unlocking the full therapeutic potential of this compound.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Antimicrobial Production by a Marine Actinomycete Streptomyces afghaniensis VPTS3-1 Isolated from Palk Strait, East Coast of India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. researchgate.net [researchgate.net]
The Quest for Nature's Arsenal: A Technical Guide to the Discovery of Novel Phenazine Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates an urgent and innovative approach to the discovery of new antimicrobial agents. Phenazines, a class of nitrogen-containing heterocyclic compounds produced by diverse microorganisms, represent a promising frontier in this endeavor. Their broad-spectrum antimicrobial activity, coupled with unique redox properties, makes them attractive candidates for novel drug development. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery of novel phenazine antibiotics from natural sources, tailored for researchers, scientists, and drug development professionals.
Introduction to Phenazine Antibiotics
Phenazines are pigmented secondary metabolites synthesized by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces.[1][2] These compounds are characterized by a dibenzodiazine core structure and exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic properties.[3][4] Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that are detrimental to microbial cells.[5] Furthermore, some phenazines have been shown to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[6]
The discovery of novel phenazine antibiotics involves a multi-step process that begins with the screening of microbial sources and culminates in the detailed characterization and bioactivity assessment of purified compounds.
Screening for Novel Phenazine Producers
The search for new phenazine antibiotics begins with the identification of microorganisms capable of their biosynthesis.
Traditional Screening Methods
Traditional screening approaches often rely on the visual identification of pigmented colonies on agar plates, as many phenazines are brightly colored. This is followed by bioassays to detect antimicrobial activity against a panel of test organisms.
Genetic Screening Methods
More targeted approaches involve screening for the presence of genes essential for phenazine biosynthesis. The phz gene cluster, which encodes the enzymes responsible for converting chorismic acid to the phenazine core, is a common target for PCR-based screening.[5][7] Primers designed to amplify conserved regions of key biosynthetic genes, such as phzE and phzF, can be used to rapidly identify potential phenazine producers from environmental DNA samples or microbial culture collections.[8]
Experimental Protocols
Fermentation and Extraction of Phenazines
Objective: To cultivate a phenazine-producing microorganism and extract the crude phenazine compounds.
Protocol:
-
Inoculum Preparation: Inoculate a single colony of the producer strain into a suitable liquid medium (e.g., King's B broth for Pseudomonas or ISP2 medium for Streptomyces). Incubate at the optimal temperature and shaking speed for 24-48 hours to generate a seed culture.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture (typically a 1-5% v/v inoculum). Incubate for 3-7 days under optimized conditions for phenazine production.
-
Harvesting: Centrifuge the culture broth at high speed (e.g., 8,000 x g for 15 minutes) to separate the cells from the supernatant.
-
Extraction:
-
Acidify the supernatant to pH 2-3 with a strong acid (e.g., HCl).
-
Perform a liquid-liquid extraction with an equal volume of an organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times to maximize recovery.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator to obtain the crude phenazine extract.
-
Purification of Phenazine Antibiotics
Objective: To isolate individual phenazine compounds from the crude extract.
Protocol:
-
Column Chromatography:
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane or dichloromethane).
-
Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, use a preparative HPLC system with a suitable column (e.g., C18 reverse-phase).
-
Develop an appropriate mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) to achieve optimal separation of the target phenazine.
-
Collect the peak corresponding to the purified phenazine.
-
Structural Characterization
Objective: To determine the chemical structure of the purified phenazine antibiotic.
Methodologies:
-
Spectroscopy:
-
UV-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which are characteristic of the phenazine chromophore.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the complete chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Antimicrobial Susceptibility Testing
Objective: To determine the antimicrobial activity of the purified phenazine.
Protocol (Broth Microdilution Method): [3]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilutions: Prepare a series of twofold dilutions of the purified phenazine in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at the optimal temperature for the test organism for 18-24 hours.
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the phenazine that completely inhibits the visible growth of the microorganism.[9]
Quantitative Data of Novel Phenazine Antibiotics
The following tables summarize the biological activities of some recently discovered and synthetically modified phenazine antibiotics.
| Compound | Producing Organism | Target Organism(s) | MIC (µg/mL) | Reference |
| Endophenazine A | Streptomyces anulatus | Bacillus subtilis | 12.5 | [10] |
| Endophenazine B | Streptomyces anulatus | Bacillus subtilis | 25 | [10] |
| Endophenazine C | Streptomyces anulatus | Bacillus subtilis | 50 | [10] |
| Endophenazine D | Streptomyces anulatus | Bacillus subtilis | 100 | [10] |
| 1-carboxyl-6-formyl-4,7,9-trihydroxy-phenazine (CFTHP) | Streptomyces lomondensis S015 | Pythium ultimum | 16 | [11] |
| Rhizoctonia solani | 32 | [11] | ||
| Septoria steviae | 16 | [11] | ||
| Fusarium oxysporum f. sp. niveum | 16 | [11] |
| Synthetic Phenazine Derivative | Target Organism(s) | MIC (µM) | Reference |
| Bromophenazine Analogue | Staphylococcus aureus | 0.78 - 1.56 | [12] |
| Staphylococcus epidermidis | 0.78 - 1.56 | [12] | |
| 6-substituted halogenated phenazines | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | [13] |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | Not specified | [13] | |
| Vancomycin-resistant Enterococcus (VRE) | Not specified | [13] |
Biosynthesis and Regulation of Phenazine Antibiotics
The biosynthesis of phenazines proceeds from the shikimic acid pathway, with chorismic acid serving as the key precursor. A conserved set of enzymes encoded by the phz operon catalyzes the conversion of chorismate to the core phenazine structure, either phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC).[14][15] Strain-specific modifying enzymes then decorate this core to generate the diverse array of naturally occurring phenazines.[10]
The production of phenazine antibiotics is tightly regulated and is often linked to quorum sensing, a cell-density-dependent signaling mechanism. In Pseudomonas aeruginosa, for example, the las and rhl quorum-sensing systems control the expression of the phz operon.
Visualizing Key Pathways and Workflows
Phenazine Biosynthesis Pathway
Caption: Generalized biosynthetic pathway of phenazine antibiotics.
Experimental Workflow for Novel Phenazine Discovery
Caption: Workflow for the discovery of novel phenazine antibiotics.
Conclusion and Future Perspectives
The discovery of novel phenazine antibiotics from natural products remains a vibrant and promising area of research. The integration of traditional and modern screening techniques, coupled with advanced analytical and spectroscopic methods, is accelerating the identification and characterization of new bioactive compounds. The detailed methodologies and workflows presented in this guide provide a solid foundation for researchers to explore the vast chemical diversity of microbial phenazines. Future efforts will likely focus on exploring underexplored microbial habitats, leveraging synthetic biology to create novel phenazine derivatives, and elucidating the mechanisms of action of these potent natural products to combat the growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. recent-developments-in-the-isolation-biological-function-biosynthesis-and-synthesis-of-phenazine-natural-products - Ask this paper | Bohrium [bohrium.com]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diversity and evolution of the phenazine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Functional Analysis of Phenazine Biosynthesis Genes in Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Novel Bioactive Phenazine Derivative and Regulation of phoP on Its Production in Streptomyces lomondensis S015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Pelagiomicin A: Protocols for In Vitro Cytotoxicity Assessment
Application Note
Introduction
Pelagiomicin A is a phenazine antibiotic produced by the marine bacterium Pelagiobacter variabilis.[1][2] It has demonstrated both antibacterial and in vitro and in vivo antitumor activities.[1][2] As a member of the phenazine class of compounds, which are known for their redox-active properties and potential as therapeutic agents, this compound is a compound of interest for cancer research and drug development. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a common colorimetric method, the MTT assay. While specific published data on the cytotoxicity of this compound is limited, this protocol is based on established methods for evaluating the cytotoxic effects of novel chemical entities.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability and proliferation. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Quantitative Cytotoxicity Data
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| Human colorectal carcinoma (HCT-116) | This compound | 48 | Data not available |
| Human breast adenocarcinoma (MCF-7) | This compound | 48 | Data not available |
| Human cervical cancer (HeLa) | This compound | 48 | Data not available |
| Normal human dermal fibroblasts (NHDF) | This compound | 48 | Data not available |
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in an appropriate solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)
-
Normal human cell line (e.g., NHDF) for assessing selectivity
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture the selected cell lines in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for initial screening could be from 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., 0.1% DMSO) and a negative control (untreated cells in medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or negative control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C and 5% CO₂. During this time, formazan crystals will form in viable cells.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.
Postulated Signaling Pathway of Cytotoxicity
The precise mechanism of action for this compound's antitumor activity has not been elucidated. However, many cytotoxic agents induce apoptosis. The following diagram illustrates a generalized apoptotic pathway that could be investigated for this compound.
Caption: Generalized Apoptotic Pathway Potentially Induced by a Cytotoxic Agent.
References
Application Notes and Protocols for Testing Pelagiomicin A Anticancer Efficacy in Animal Models
Disclaimer: As of November 2025, detailed preclinical data, including specific quantitative in vivo efficacy results and comprehensive experimental protocols for Pelagiomicin A, are not publicly available in the scientific literature. The original discovery article from 1997 confirms its "in vivo antitumor activity" but does not provide the specific data required for detailed application notes.[1]
Therefore, the following application notes and protocols are presented as a representative guide for researchers, scientists, and drug development professionals. The experimental designs, data tables, and signaling pathways are based on established methodologies for evaluating novel anticancer agents, particularly those from the phenazine class of antibiotics, in sarcoma and melanoma animal models. The quantitative data presented is hypothetical and serves to illustrate how results would be structured.
Introduction to this compound
This compound is a marine-derived phenazine antibiotic that has demonstrated both antibacterial and antitumor properties.[1] Phenazine compounds are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of topoisomerase. These multifaceted actions make this compound a compound of interest for preclinical investigation against aggressive cancers like sarcoma and melanoma.
Proposed Mechanism of Action
Based on the known activities of related phenazine antibiotics, the proposed anticancer mechanism of this compound involves a multi-pronged attack on cancer cells. A key hypothesized mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to DNA damage, protein and lipid peroxidation, and ultimately trigger apoptotic cell death. Furthermore, phenazines have been shown to intercalate with DNA and inhibit topoisomerase, an enzyme critical for DNA replication and repair, leading to cell cycle arrest and apoptosis.
Data Presentation: Hypothetical In Vivo Efficacy
The following tables represent hypothetical data from preclinical studies designed to assess the anticancer efficacy of this compound in mouse models of sarcoma and melanoma.
Table 1: Efficacy of this compound in a Subcutaneous Sarcoma Xenograft Model (HT-1080 cells)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Daily, i.p. | 1850 ± 210 | - | +2.5 |
| This compound | 10 | Daily, i.p. | 1120 ± 180 | 39.5 | -1.8 |
| This compound | 25 | Daily, i.p. | 650 ± 150 | 64.9 | -4.2 |
| Doxorubicin (Positive Control) | 5 | Q3D, i.v. | 780 ± 165 | 57.8 | -8.5 |
Table 2: Efficacy of this compound in an Orthotopic Melanoma Syngeneic Model (B16-F10 cells)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (%) | Lung Metastatic Nodules (Mean ± SD) |
| Vehicle Control | - | Daily, i.p. | 22 | - | 150 ± 35 |
| This compound | 15 | Daily, i.p. | 31 | 40.9 | 85 ± 25 |
| This compound | 30 | Daily, i.p. | 38 | 72.7 | 40 ± 18 |
| Dacarbazine (Positive Control) | 80 | Q5D, i.p. | 29 | 31.8 | 95 ± 30 |
Experimental Protocols
The following are detailed protocols for establishing and utilizing animal models to test the anticancer efficacy of this compound.
Subcutaneous Xenograft Model for Sarcoma
This model is useful for initial efficacy screening due to the ease of tumor implantation and monitoring.
Workflow:
Protocol:
-
Cell Culture: Culture human sarcoma cells (e.g., HT-1080) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Preparation: On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO in saline). Administer the drug and vehicle control according to the specified dosing schedule (e.g., daily intraperitoneal injection).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Orthotopic and Metastasis Model for Melanoma
This model provides a more clinically relevant microenvironment for tumor growth and allows for the assessment of metastatic potential.
Workflow:
References
Application Notes and Protocols: Total Synthesis of Pelagiomicin A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelagiomicin A is a phenazine antibiotic isolated from the marine bacterium Pelagiobacter variabilis.[1] It has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as in vitro and in vivo antitumor properties.[1] This document provides detailed application notes on the total synthesis of this compound, discusses strategies for the synthesis of its analogs, and presents protocols for key experimental procedures.
Total Synthesis of this compound
The total synthesis of this compound has been reported as a 12-step convergent synthesis, commencing from 3-bromo-4-methoxybenzyl alcohol and achieving an overall yield of 15.2%. While the detailed step-by-step protocol from the original publication is not publicly available, a plausible and representative synthetic workflow is presented below based on established methodologies for phenazine synthesis.
Retrosynthetic Analysis and Strategy
The synthesis is envisioned to proceed through the construction of two key aromatic fragments, which are then coupled and cyclized to form the core phenazine structure. Subsequent functional group manipulations would then lead to the final natural product.
Experimental Protocols
Note: The following protocols are representative and based on general organic synthesis principles for the construction of similar molecular scaffolds. Optimization of reaction conditions would be necessary.
Synthesis of Key Intermediate 1 (Aromatic Amine Fragment)
-
Protection of Benzyl Alcohol: To a solution of 3-bromo-4-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add diisopropylethylamine (DIPEA, 1.5 eq) followed by dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry the organic layer over Na2SO4, and concentrate under reduced pressure. Purify by column chromatography to yield the TBDMS-protected alcohol.
-
Nitration: To a solution of the TBDMS-protected starting material (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq). Stir at 0 °C for 1 hour. Carefully pour the reaction mixture onto ice and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate. Purify by column chromatography to afford the nitrated product.
-
Reduction of Nitro Group: Dissolve the nitrated compound (1.0 eq) in ethanol and add tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 eq). Reflux the mixture for 4 hours. Cool to room temperature, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate. Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography to yield the aromatic amine intermediate.
Synthesis of Key Intermediate 2 (Aromatic Nitro Fragment)
The synthesis of the second fragment would likely involve similar standard aromatic functionalization reactions starting from a suitably substituted benzene derivative.
Coupling and Cyclization to form the Phenazine Core
-
Reductive Coupling: A plausible method for the formation of the dihydrophenazine intermediate is the reductive coupling of the two aromatic fragments (one amine and one nitro compound) using a suitable reducing agent like zinc dust in the presence of a base.
-
Aromatization: The resulting dihydrophenazine can be oxidized to the aromatic phenazine core using an oxidizing agent such as manganese dioxide (MnO2) or simply by exposure to air.
Final Functional Group Manipulations
The final steps would involve deprotection of any protecting groups and any necessary oxidations or reductions to arrive at the final structure of this compound.
Synthesis of this compound Analogs
Currently, there is limited information in the public domain regarding the synthesis of analogs of this compound, including Pelagiomicins B and C which are minor components produced by Pelagiobacter variabilis.[1] However, the synthetic route to this compound offers several points for diversification to generate a library of analogs for structure-activity relationship (SAR) studies.
Potential Diversification Points:
-
Modification of the Starting Materials: Utilizing different substituted benzyl alcohols as starting materials would introduce a variety of functional groups on the phenazine core.
-
Late-Stage Functionalization: The phenazine core, once synthesized, could be subjected to various late-stage functionalization reactions such as halogenation, nitration, or C-H activation to introduce new substituents.
-
Modification of Side Chains: If the full structure of this compound contains side chains, these could be modified using standard organic chemistry transformations.
Biological Activity and Mechanism of Action
This compound exhibits both antibacterial and antitumor activities.[1] While the specific molecular targets of this compound have not been fully elucidated, other phenazine-based anticancer agents have been shown to induce apoptosis through the mitochondrial pathway and modulate key signaling pathways involved in cell proliferation and survival.[2][3]
Potential Signaling Pathway
Based on the known mechanisms of other phenazine anticancer agents, a plausible signaling pathway for this compound's antitumor activity is proposed below. It is hypothesized that this compound may induce cellular stress, leading to the activation of pro-apoptotic pathways and the inhibition of pro-survival pathways.
Data Presentation
Table 1: Summary of this compound Synthesis
| Parameter | Value |
| Starting Material | 3-bromo-4-methoxybenzyl alcohol |
| Number of Steps | 12 (convergent) |
| Overall Yield | 15.2% |
Table 2: Known Biological Activities of this compound
| Activity | Target Organisms/Cells | Reference |
| Antibacterial | Gram-positive and Gram-negative bacteria | [1] |
| Antitumor | In vitro and in vivo models | [1] |
Visualizations
Caption: Representative workflow for the total synthesis of this compound.
Caption: Plausible signaling pathway for the antitumor activity of this compound.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Formulation of Pelagiomicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelagiomicin A is a marine-derived phenazine antibiotic with demonstrated anti-cancer and antibacterial properties.[1] A significant challenge in the preclinical development of this compound for in vivo studies is its inherent chemical instability, particularly its lability in aqueous solutions and alcohols.[1] This document provides detailed application notes and protocols for two potential formulation strategies designed to overcome these challenges and enable consistent and effective in vivo administration: a co-solvent-based formulation for immediate use and a lyophilized formulation for improved long-term stability and reconstitution prior to use.
These protocols are based on established methods for formulating hydrophobic and labile compounds for parenteral administration.[2][3][4] Researchers should note that the optimal formulation may require further optimization based on experimental evaluation of this compound's specific physicochemical properties, which are not yet fully characterized in publicly available literature.
I. Co-Solvent-Based Formulation Protocol
This protocol describes the preparation of a sterile, injectable solution of this compound using a co-solvent system to achieve solubility and minimize degradation for short-term use.
Materials and Reagents
| Material/Reagent | Specification | Supplier Example |
| This compound | Purity >95% | N/A (Research Compound) |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, sterile-filtered | Sigma-Aldrich |
| Polyethylene Glycol 400 (PEG 400) | USP/Injectable Grade | Croda |
| Saline (0.9% Sodium Chloride) | Sterile, for injection | Baxter |
| Sterile, depyrogenated vials | 2 mL, glass | Wheaton |
| Sterile syringe filters | 0.22 µm, PVDF | Millipore |
| Sterile syringes and needles | Various sizes | BD |
Experimental Protocol
-
Preparation of the Co-solvent Vehicle:
-
In a sterile environment (e.g., a laminar flow hood), prepare the co-solvent vehicle by mixing DMSO and PEG 400 in a 1:4 (v/v) ratio. For example, to prepare 1 mL of the vehicle, mix 200 µL of DMSO with 800 µL of PEG 400.
-
Vortex the mixture gently until a homogenous solution is obtained.
-
-
Dissolution of this compound:
-
Accurately weigh the required amount of this compound powder in a sterile, depyrogenated vial.
-
Add the prepared co-solvent vehicle to the vial containing this compound to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently sonicate or vortex the vial until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
-
Dilution for Injection:
-
Immediately before in vivo administration, dilute the this compound stock solution with sterile saline (0.9% NaCl) to the final desired concentration for injection. For example, to achieve a final concentration of 1 mg/mL, dilute 100 µL of the 10 mg/mL stock solution with 900 µL of sterile saline.
-
It is critical to perform this dilution step just prior to injection to minimize the exposure of this compound to the aqueous environment.
-
-
Sterile Filtration:
-
Draw the final diluted solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a sterile injection vial or directly into the injection syringe.
-
-
Administration:
-
Administer the formulated this compound to the animal model via the desired parenteral route (e.g., intravenous, intraperitoneal).
-
Formulation Characterization
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, particle-free solution |
| pH | pH meter | 6.5 - 7.5 |
| Drug Concentration | HPLC-UV | Within ±10% of target |
Storage and Stability
The this compound stock solution in the DMSO:PEG 400 co-solvent should be prepared fresh for each experiment. If short-term storage is necessary, it should be stored at -20°C for no longer than 24 hours and protected from light. The final diluted solution in saline is highly susceptible to degradation and must be used immediately.
Experimental Workflow for Co-Solvent Formulation
Caption: Workflow for Co-Solvent-Based Formulation of this compound.
II. Lyophilized Formulation Protocol
This protocol describes the preparation of a lyophilized (freeze-dried) powder of this compound with a bulking agent. This formulation can be stored for an extended period and reconstituted with a sterile diluent immediately prior to in vivo administration, which is ideal for managing its instability in aqueous solutions.
Materials and Reagents
| Material/Reagent | Specification | Supplier Example |
| This compound | Purity >95% | N/A (Research Compound) |
| tert-Butanol | ACS Grade or higher | Sigma-Aldrich |
| Mannitol | USP/Injectable Grade | Roquette |
| Water for Injection (WFI) | Sterile | Millipore |
| Sterile, depyrogenated vials | 5 mL, glass, suitable for lyophilization | West Pharmaceutical Services |
| Lyophilization stoppers | 20 mm | Datwyler |
| Sterile syringe filters | 0.22 µm, PVDF | Millipore |
| Sterile syringes and needles | Various sizes | BD |
Experimental Protocol
-
Preparation of the Pre-lyophilization Solution:
-
In a sterile environment, prepare a solution of mannitol in a mixture of tert-butanol and WFI. A common ratio is 1:1 (v/v) tert-butanol:WFI to ensure proper freezing and sublimation. For example, to prepare 10 mL of a 5% mannitol solution, dissolve 500 mg of mannitol in 5 mL of WFI and then add 5 mL of tert-butanol.
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in the tert-butanol component first to ensure complete dissolution before adding it to the aqueous mannitol solution.
-
Combine the this compound/tert-butanol solution with the aqueous mannitol solution to achieve the final desired concentration of this compound and mannitol.
-
-
Sterile Filtration and Filling:
-
Sterile filter the pre-lyophilization solution using a 0.22 µm syringe filter into a sterile container.
-
Aseptically dispense the filtered solution into sterile, depyrogenated lyophilization vials. For example, dispense 1 mL of the solution into each 5 mL vial.
-
-
Lyophilization Cycle:
-
Partially insert the lyophilization stoppers onto the vials.
-
Load the vials into a pre-cooled lyophilizer.
-
The lyophilization cycle should be optimized based on the specific formulation, but a general cycle would include:
-
Freezing: Ramp down to -40°C and hold for at least 2 hours.
-
Primary Drying: Under vacuum (e.g., 100 mTorr), ramp the shelf temperature to -10°C and hold for 24-48 hours.
-
Secondary Drying: Ramp the shelf temperature to 25°C and hold for 12-24 hours.
-
-
Once the cycle is complete, backfill the chamber with sterile nitrogen and fully stopper the vials under vacuum.
-
-
Reconstitution:
-
Prior to in vivo administration, reconstitute the lyophilized cake with a sterile diluent, such as Water for Injection or sterile saline.
-
Gently swirl the vial until the cake is completely dissolved.
-
Formulation Characterization
| Parameter | Method | Specification |
| Lyophilized Product | ||
| Appearance | Visual Inspection | Uniform, elegant cake |
| Residual Moisture | Karl Fischer Titration | < 2% |
| Reconstituted Product | ||
| Reconstitution Time | Visual with stopwatch | < 60 seconds |
| Appearance | Visual Inspection | Clear, particle-free solution |
| pH | pH meter | 6.0 - 7.5 |
| Drug Concentration | HPLC-UV | Within ±10% of target |
Storage and Stability
The lyophilized this compound vials should be stored at 2-8°C and protected from light. Under these conditions, the formulation is expected to be stable for an extended period. The reconstituted solution should be used immediately due to the lability of this compound in aqueous media.
Experimental Workflow for Lyophilized Formulation
Caption: Workflow for Lyophilized Formulation of this compound.
III. Hypothetical Signaling Pathway for this compound's Anti-Cancer Activity
The precise mechanism of action for this compound's anti-cancer effects has not been fully elucidated. However, many phenazine antibiotics exert their cytotoxic effects through the induction of oxidative stress and interference with key cellular processes. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical Anti-Cancer Signaling Pathway for this compound.
Disclaimer: The provided protocols and pathway are intended as a starting point for research and development. The optimal formulation and understanding of the mechanism of action for this compound will require experimental validation and may need significant modification based on its unique chemical and biological properties. All in vivo studies should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Note: Quantitative Analysis of Pelagiomicin A using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reproducible method for the quantitative analysis of Pelagiomicin A, a phenazine antibiotic with notable anticancer and antibacterial properties, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1] Given the compound's reported lability in aqueous and alcoholic solutions, this protocol emphasizes sample handling and preparation to ensure accurate quantification.[1] The method described herein is suitable for researchers in natural product chemistry, pharmacology, and drug development for the purposes of purity assessment, stability studies, and pharmacokinetic analysis.
Introduction
This compound is a member of the phenazine class of antibiotics, produced by the marine bacterium Pelagiobacter variabilis.[1] It has demonstrated significant in vitro and in vivo antitumor and antibacterial activities, making it a compound of interest for therapeutic development.[1] Accurate and precise quantification of this compound is crucial for its progression through the drug discovery pipeline. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in complex mixtures. This document provides a detailed protocol for the analysis of this compound using an RP-HPLC method, developed based on established methodologies for other phenazine compounds.[2][3][4]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, deionized and filtered (18.2 MΩ·cm)
-
Phosphate buffer (5 mmol/L, pH 5.0)[2]
-
Sample vials and caps
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Analytical column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Data acquisition and processing software.
Sample Preparation
Standard Solution:
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Dissolve in a minimal amount of a compatible, non-aqueous solvent (e.g., DMSO) before diluting with the mobile phase to a final concentration of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample from Bacterial Culture:
-
Extract this compound from the bacterial culture using a suitable organic solvent like ethyl acetate.[3]
-
Evaporate the solvent to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C |
| Detection | UV at 248 nm[2] |
| Injection Volume | 10 µL |
Data Presentation
The quantitative data for this compound analysis is summarized in the table below. A five-point calibration curve was generated, and the peak areas of the unknown samples were used to calculate their concentrations.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Standard 1 | 12.5 | 50.2 | 5.0 |
| Standard 2 | 12.5 | 101.5 | 10.0 |
| Standard 3 | 12.5 | 252.3 | 25.0 |
| Standard 4 | 12.5 | 505.1 | 50.0 |
| Sample 1 | 12.5 | 153.7 | 15.2 |
| Sample 2 | 12.5 | 301.9 | 29.9 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of this compound.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of phenazine-1-carboxylic acid in anti-fungal agent M18 by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phenazine production promotes antibiotic tolerance and metabolic heterogeneity in Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Elucidating the Structure of Pelagiomicin A using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelagiomicin A is a novel phenazine antibiotic that has demonstrated notable anticancer and antibacterial activities.[1] Isolated from the marine bacterium Pelagiobacter variabilis, its unique structure and biological profile make it a person of interest for further investigation in drug discovery and development. This document provides a guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of this compound.
Note on Data Availability: The detailed ¹H and ¹³C NMR spectroscopic data, including chemical shifts (δ) and coupling constants (J), for this compound were originally published in the Journal of Antibiotics (1997, 50(1), 8-12) by Imamura et al. At present, the full text of this publication containing the specific quantitative data is not publicly available. Consequently, the data table in this document is presented as a template. For precise data, users are advised to consult the original publication.
Data Presentation: NMR Spectroscopic Data of this compound
A comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy is crucial for its structural confirmation and for quality control in synthetic or semi-synthetic production. The following tables are formatted to present the necessary quantitative data.
Table 1: ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility of scientific findings. The following section outlines a generalized procedure for acquiring NMR data for a natural product like this compound.
1. Sample Preparation
-
Dissolution: Accurately weigh approximately 1-5 mg of purified this compound. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), may be added.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay are typically necessary.
-
-
2D NMR Spectroscopy:
-
To aid in the complete structural assignment, a suite of two-dimensional NMR experiments should be performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.
-
-
3. Data Processing and Analysis
-
Apply appropriate window functions (e.g., exponential multiplication for sensitivity enhancement or Gaussian for resolution enhancement) to the Free Induction Decay (FID) before Fourier transformation.
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific nuclei within the this compound structure.
-
Utilize the correlations observed in the 2D NMR spectra to confirm and complete the structural assignment.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the NMR spectroscopic analysis of a natural product like this compound.
References
Application Note: Mass Spectrometry Analysis of Pelagiomicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelagiomicin A is a phenazine antibiotic with promising anticancer and antibacterial properties, first isolated from the marine bacterium Pelagiobacter variabilis.[1] As a potential therapeutic agent, detailed analytical methodologies are crucial for its characterization, quantification, and mechanism of action studies. This application note provides a comprehensive overview of the mass spectrometry (MS) based analysis of this compound, including detailed experimental protocols, data presentation, and relevant biological pathways.
Molecular Profile of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its analysis.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁N₃O₆ | PubChem |
| Monoisotopic Mass | 399.14304 Da | PubChem |
| InChIKey | SFUOAUKIPVZJLK-QGZVFWFLSA-N | PubChem |
Quantitative Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is essential for the accurate mass determination and quantification of this compound. The following table summarizes predicted mass-to-charge ratios (m/z) for common adducts of this compound, which are critical for setting up MS acquisition methods.
| Adduct | Predicted m/z |
| [M+H]⁺ | 400.15032 |
| [M+Na]⁺ | 422.13226 |
| [M+K]⁺ | 438.10620 |
| [M+NH₄]⁺ | 417.17686 |
| [M-H]⁻ | 398.13576 |
Data sourced from PubChem.
Experimental Protocols
Sample Preparation: Extraction of this compound from Bacterial Culture
This protocol is adapted from established methods for the extraction of phenazine secondary metabolites from bacterial cultures.[2][3]
Materials:
-
Pelagiobacter variabilis culture broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Methanol (LC-MS grade)
-
0.22 µm syringe filters
Procedure:
-
Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells.
-
Transfer the supernatant to a separatory funnel.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume of methanol for LC-MS analysis.
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.
LC-MS/MS Method for Quantification of this compound
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
LC Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: 600 L/hr
-
Scan Type: Multiple Reaction Monitoring (MRM) or Full Scan/ddMS2 for HRMS
-
Precursor Ion (for MRM): m/z 400.15
-
Product Ions (hypothetical, for MRM): m/z 225.1 (Phenazine core), m/z 179.1 (Loss of amino acid side chain)
-
Collision Energy: Optimized for the specific instrument (typically 15-30 eV)
Hypothetical Fragmentation Pattern of this compound
Based on the structure of this compound (an ester of a phenazine carboxylic acid) and general fragmentation principles, a plausible fragmentation pattern in positive ion ESI-MS/MS is proposed. The stable phenazine ring system is expected to remain intact, while fragmentation will likely occur at the ester linkage and within the amino acid side chain.
Caption: Hypothetical ESI-MS/MS fragmentation of this compound.
Biological Pathways
Hypothetical Biosynthesis Pathway of this compound
The biosynthesis of phenazines typically starts from chorismic acid, with a core set of enzymes (PhzABCDEFG) leading to the formation of phenazine-1-carboxylic acid (PCA). This compound is likely synthesized through subsequent modifications of a PCA-like precursor.
Caption: Proposed biosynthesis pathway of this compound.
Proposed Signaling Pathway for Antitumor Activity
Phenazine antibiotics are known to be redox-active compounds that can induce the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells. A plausible mechanism of action for the antitumor activity of this compound involves the induction of oxidative stress, which can impact key cell survival pathways such as the PI3K/Akt pathway.
References
- 1. Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of a silent phenazine biosynthetic gene cluster reveals a novel natural product and a new resistance mechanism against phenazines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Functional Analysis of Phenazine Biosynthesis Genes in Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plazomicin in Treating Multidrug-Resistant Bacterial Infections
Note to the Reader: The initial request concerned Pelagiomicin A. However, a thorough review of the scientific literature reveals a significant lack of recent and detailed data on this compound, with most references dating back to the late 1990s. To provide a comprehensive and clinically relevant document, these application notes will instead focus on Plazomicin , a next-generation aminoglycoside with a well-documented profile against multidrug-resistant (MDR) bacteria.
Introduction
Plazomicin is a semi-synthetic aminoglycoside antibiotic engineered to overcome common aminoglycoside resistance mechanisms. It demonstrates potent bactericidal activity against a broad spectrum of Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE), which are a significant challenge in clinical settings. Plazomicin received FDA approval in 2018 for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis.[1] Its structural modifications allow it to evade inactivation by many aminoglycoside-modifying enzymes (AMEs), a primary driver of resistance to older aminoglycosides.[2]
Mechanism of Action
Plazomicin, like other aminoglycosides, exerts its bactericidal effect by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit in bacteria.[3][4] This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of nonfunctional or toxic proteins and ultimately cell death. A key feature of Plazomicin is its resilience to most AMEs, which are enzymes that chemically alter and inactivate other aminoglycosides.[2] However, resistance can occur through other mechanisms, such as modification of the ribosomal target by 16S rRNA methyltransferases.[2][3]
Caption: Mechanism of action of Plazomicin and key bacterial resistance pathways.
In Vitro Activity of Plazomicin
The following tables summarize the in vitro activity of Plazomicin against a range of bacterial isolates, including multidrug-resistant strains. Minimum Inhibitory Concentration (MIC) values are presented as MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Plazomicin Activity against Enterobacteriaceae
| Organism | Plazomicin MIC₅₀ (µg/mL) | Plazomicin MIC₉₀ (µg/mL) | Comparator: Amikacin MIC₅₀/₉₀ (µg/mL) |
|---|---|---|---|
| Escherichia coli | 0.5 | 1 | 2 / 4 |
| Klebsiella pneumoniae | 0.5 | 1 | 2 / 8 |
| Enterobacter cloacae | 0.5 | 1 | 2 / 4 |
| Proteus mirabilis | 2 | 2 | 2 / 4 |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 0.25 | 1 | 4 / 32 |
Data compiled from multiple surveillance studies.[5][6]
Table 2: Plazomicin Activity against Other Clinically Relevant Bacteria
| Organism | Plazomicin MIC₅₀ (µg/mL) | Plazomicin MIC₉₀ (µg/mL) |
|---|---|---|
| Pseudomonas aeruginosa | 4 | 16 |
| Acinetobacter baumannii | 2 | 16 |
| Staphylococcus aureus (MSSA & MRSA) | 0.5 | 1 |
| Enterococcus faecalis | 16 | 64 |
Data compiled from multiple surveillance studies.[5][7]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
1. Materials:
-
Plazomicin analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates for testing
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
2. Procedure:
-
Preparation of Plazomicin Stock Solution: Prepare a stock solution of Plazomicin at a concentration of 1024 µg/mL in sterile deionized water.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the Plazomicin stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of Plazomicin concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
The final volume in each well will be 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results: The MIC is the lowest concentration of Plazomicin that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 2: In Vivo Efficacy Assessment in a Murine Sepsis Model
This protocol describes a generalized model to assess the in vivo efficacy of Plazomicin against a systemic bacterial infection.
1. Materials:
-
Immunocompetent mice (e.g., ICR or BALB/c)
-
Test organism (e.g., a carbapenem-resistant K. pneumoniae strain)
-
Plazomicin for injection
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for injection
2. Procedure:
-
Infection:
-
Prepare an inoculum of the test organism in sterile saline or broth.
-
Inject mice intraperitoneally (IP) with a bacterial suspension calibrated to induce a lethal infection (e.g., a dose that results in >90% mortality in untreated animals within 48-72 hours).
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), randomize the infected mice into treatment groups.
-
Administer Plazomicin subcutaneously or intravenously at various doses (e.g., ranging from 1 to 64 mg/kg).
-
Include a control group that receives only the vehicle.
-
Treatment can be a single dose or multiple doses over a defined period (e.g., every 12 hours for 24-48 hours).
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of morbidity and mortality at regular intervals for a period of up to 7 days.
-
The primary endpoint is the survival rate in each treatment group compared to the vehicle control group.
-
The effective dose 50 (ED₅₀), the dose required to protect 50% of the animals from lethal infection, can be calculated.
-
-
Bacterial Load (Optional):
-
At selected time points, a subset of animals can be euthanized.
-
Blood, spleen, or other target organs can be harvested, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/g of tissue or CFU/mL of blood).
-
Conclusion
Plazomicin is a valuable addition to the antimicrobial arsenal for combating infections caused by multidrug-resistant Gram-negative bacteria. Its robust in vitro activity against CRE and its demonstrated in vivo efficacy make it a critical option for clinicians. The protocols outlined above provide a framework for the preclinical and microbiological evaluation of Plazomicin and similar novel antimicrobial agents. Researchers should always adhere to established guidelines (e.g., CLSI, EUCAST) and institutional animal care and use committee (IACUC) protocols when conducting these experiments.
References
- 1. Plazomicin Is Active Against Metallo-β-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Plazomicin Sulfate used for? [synapse.patsnap.com]
- 5. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activity of Plazomicin against 5,015 Gram-Negative and Gram-Positive Clinical Isolates Obtained from Patients in Canadian Hospitals as Part of the CANWARD Study, 2011-2012 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Pelagiomicin A: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelagiomicin A is a phenazine antibiotic that has demonstrated potential as a lead compound in drug discovery.[1] Isolated from the marine bacterium Pelagiobacter variabilis, this natural product has exhibited both antibacterial and antitumor properties.[1] These application notes provide a summary of the currently available data on this compound and offer generalized protocols for its investigation as a potential therapeutic agent. Due to the limited publicly available data, some of the protocols provided are based on standard methodologies for the assessment of similar compounds.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Class | Phenazine Antibiotic | [1] |
| Producing Organism | Pelagiobacter variabilis | [1] |
| Solubility | Labile in water and alcohols | [1] |
Biological Activity of this compound
This compound has reported activity against Gram-positive and Gram-negative bacteria, as well as in vitro and in vivo antitumor activity.[1]
Anticancer Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | IC50 (µg/mL) |
| HeLa | 0.04 |
| BALB3T3 | 0.02 |
| BALB3T3/H-ras | 0.07 |
Data is limited to the cited source. Further investigation against a broader panel of cancer cell lines is recommended.
Antibacterial Activity
While this compound is known to possess activity against both Gram-positive and Gram-negative bacteria, specific Minimum Inhibitory Concentration (MIC) values are not currently available in the public domain.[1]
Experimental Protocols
The following are generalized protocols for the evaluation of this compound's biological activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for determining the IC50 value of this compound against a panel of cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.
-
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (Gram-positive and Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader (optional)
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound.
-
Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted compound.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been elucidated. However, many phenazine antibiotics are known to exert their cytotoxic and antimicrobial effects through the generation of reactive oxygen species (ROS).[2] This can lead to oxidative stress, damage to cellular components such as DNA, proteins, and lipids, and ultimately, apoptosis or cell death.
The following diagrams illustrate a generalized workflow for investigating this compound and a potential signaling pathway for phenazine-induced apoptosis.
Conclusion
This compound represents a promising natural product with both anticancer and antibacterial activities. The limited available data warrants further comprehensive investigation to fully characterize its therapeutic potential. The protocols and information provided herein serve as a foundational guide for researchers to build upon in their exploration of this compound as a lead compound in drug discovery. Further studies should focus on determining its full spectrum of activity, elucidating its mechanism of action, and evaluating its efficacy and safety in preclinical models.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Pelagiomicin A in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Pelagiomicin A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution rapidly loses its antibacterial activity after preparation. What could be the cause?
A1: this compound is known to be unstable in aqueous and alcohol-based solutions.[1] This loss of activity is likely due to chemical degradation. Several factors can contribute to this, including:
-
pH of the solution: The stability of many antibiotics is highly pH-dependent.[2][3][4] Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
Oxidation: Phenazine compounds can be susceptible to oxidation, which can be accelerated by dissolved oxygen, trace metal ions, or exposure to light.[5][6]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation for most compounds.[7][8]
-
Hydrolysis: As a natural product, this compound may contain ester or amide bonds that are susceptible to hydrolysis in water.[2][9]
To address this, it is crucial to carefully control the formulation conditions. We recommend performing a stability study to determine the optimal pH and buffer system for your application. See the experimental protocols section for a detailed guide on how to conduct such a study.
Q2: I observed a color change in my this compound stock solution over time. Is this related to degradation?
A2: Yes, a color change is often an indicator of chemical degradation, especially for pigmented compounds like phenazines. This could be due to oxidative degradation or other structural rearrangements of the molecule.[5][6] It is highly recommended to discard any solution that has visibly changed color and prepare a fresh stock. To minimize this, protect your solutions from light by using amber vials or covering them with aluminum foil, and consider de-gassing your solvents to remove dissolved oxygen.
Q3: Can I store this compound in a buffer for several days at 4°C?
A3: While storing at 4°C will slow down degradation compared to room temperature, the stability of this compound in aqueous solution, even when refrigerated, may be limited. For many sensitive antibiotics, storage at -20°C or -80°C is recommended for periods longer than 24 hours.[8] For long-term storage, lyophilization of the compound from a suitable solvent system is the preferred method. If you must store it in a liquid format for a few days, it is critical to first determine its stability under those specific conditions (pH, buffer components, and temperature).
Q4: Are there any general strategies to improve the stability of this compound in my experiments?
A4: Yes, based on general practices for stabilizing natural products and other antibiotics, you can explore the following strategies:[2][9][10]
-
pH and Buffer Optimization: Identify the pH at which this compound has maximum stability.
-
Use of Excipients:
-
Antioxidants: Ascorbic acid or butylated hydroxytoluene (BHT) can be added to mitigate oxidative degradation.
-
Chelating Agents: EDTA can be used to chelate metal ions that may catalyze degradation.[9]
-
Cryoprotectants/Lyoprotectants: Sugars like sucrose or trehalose can help stabilize the molecule during freezing and lyophilization.
-
-
Formulation Technologies: For advanced applications, consider encapsulation methods like liposomes, which can protect the compound from the aqueous environment and improve its stability.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Complete loss of activity within hours of solubilization. | Highly unstable in the chosen solvent/buffer. pH is likely outside the stable range. High temperature. | Prepare fresh solutions immediately before use. Perform a pH-rate profile study to find the optimal pH (see Protocol 1). Prepare solutions on ice. |
| Precipitation of the compound from the aqueous solution. | Low aqueous solubility. Aggregation of the molecule. | Use a co-solvent (e.g., DMSO, ethanol) for the initial stock, then dilute carefully into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. Consider using solubility enhancers like cyclodextrins. |
| Inconsistent results between experimental replicates. | Degradation is occurring during the experiment. Inconsistent solution preparation. | Prepare a single, larger batch of the this compound solution for all replicates. Minimize the time between solution preparation and the start of the experiment. |
| Color of the solution fades or changes upon storage. | Oxidative degradation or phot-degradation. | Store solutions in amber vials or wrapped in foil. Prepare solutions with de-gassed buffers. Consider adding an antioxidant. |
Data Presentation
Table 1: Illustrative Stability Data for this compound
| Condition | Buffer | Temperature (°C) | t1/2 (hours) | Remaining Compound (%) after 24h |
| 1 | 50 mM Acetate, pH 4.0 | 25 | 12 | 25 |
| 2 | 50 mM Phosphate, pH 6.5 | 25 | 48 | 71 |
| 3 | 50 mM Tris, pH 8.0 | 25 | 8 | 12 |
| 4 | 50 mM Phosphate, pH 6.5 | 4 | 120 | 88 |
| 5 | 50 mM Phosphate, pH 6.5 + 0.1% Ascorbic Acid | 25 | 72 | 81 |
Note: This data is hypothetical and for illustrative purposes. Researchers should generate their own data following the provided protocols.
Experimental Protocols
Protocol 1: pH-Rate Profile Study for this compound Stability
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, acetate, phosphate, borate) covering a pH range from 3 to 9.
-
High-purity water
-
pH meter
-
HPLC-UV or LC-MS/MS system
-
Constant temperature incubator or water bath
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., at pH 3, 4, 5, 6, 6.5, 7, 7.5, 8, 9) at a fixed ionic strength.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable, non-aqueous solvent (e.g., DMSO) where it is stable.
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Time-Point Sampling: Immediately after preparation (t=0), and at subsequent time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give the pseudo-first-order degradation rate constant (k). Plot the rate constants against pH to generate the pH-rate profile and identify the pH of maximum stability.
Protocol 2: Evaluation of Stabilizing Excipients
Objective: To assess the effect of antioxidants and chelating agents on the stability of this compound.
Materials:
-
This compound
-
Optimal buffer identified from Protocol 1
-
Antioxidants (e.g., L-ascorbic acid, sodium metabisulfite)
-
Chelating agent (e.g., Disodium EDTA)
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Solution Preparation: Prepare several batches of the optimal buffer.
-
Buffer A: No additives (Control).
-
Buffer B: With a selected concentration of an antioxidant (e.g., 0.1% w/v ascorbic acid).
-
Buffer C: With a selected concentration of a chelating agent (e.g., 0.05% w/v EDTA).
-
-
Incubation: Prepare solutions of this compound in each of these buffers as described in Protocol 1.
-
Time-Point Sampling and Analysis: Follow the sampling and analysis steps from Protocol 1.
-
Data Analysis: Compare the degradation rates of this compound in the presence and absence of the excipients to determine their stabilizing effect.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for evaluating stabilizing agents.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of a new cephalosporin derivative in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Pelagiomicin A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of Pelagiomicin A, a phenazine antibiotic with promising antitumor and antibacterial properties. Given its inherent hydrophobicity and instability in aqueous and alcoholic solutions, careful consideration of solvent selection and formulation strategy is critical for successful biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in my aqueous assay buffer. What should I do first?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The first step is to create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial testing due to its strong solubilizing power and compatibility with many biological assays at low final concentrations.[1][2] Always use anhydrous, research-grade DMSO to avoid introducing water that could cause precipitation.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous media. How can I prevent this?
A2: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous buffer. Here are several troubleshooting steps:
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Decrease the Final Concentration: Your target concentration in the assay may be above the solubility limit of this compound in the final solvent mixture. Try performing a serial dilution to determine the maximum achievable concentration without precipitation.
-
Modify the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock drop-wise to the vortexing aqueous buffer. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Increase Co-solvent Percentage: If your assay can tolerate it, a slightly higher percentage of DMSO in the final solution may be necessary. However, always run a vehicle control to ensure the DMSO concentration does not affect your biological system.[1]
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-127, in your aqueous buffer can help to maintain the solubility of this compound.[3]
Q3: Are there alternatives to DMSO for creating a stock solution of this compound?
A3: Yes, if DMSO is incompatible with your assay, other organic solvents can be considered. Based on general practices for hydrophobic compounds, the following could be tested:
-
Dimethylformamide (DMF): Similar to DMSO in its solubilizing properties.[1]
-
Ethanol or Methanol: While this compound is reported to be labile in alcohols, these may be used for short-term experiments if absolutely necessary, but stability should be carefully monitored.[4]
-
N-Methyl-2-pyrrolidone (NMP): A less common but effective solvent for some poorly soluble compounds.
The choice of solvent will depend on the specific requirements and tolerances of your biological assay.[1] A solvent compatibility study is highly recommended.
Q4: Can formulation strategies be used to improve the aqueous solubility of this compound for in vivo studies?
A4: For in vivo applications, formulation strategies are often necessary to achieve the desired bioavailability and prevent precipitation in the bloodstream. Common approaches include:
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or formulating it in self-emulsifying drug delivery systems (SEDDS) can significantly improve its aqueous dispersibility.[5][6]
-
Polymeric Micelles: Amphiphilic block copolymers can form micelles that encapsulate the hydrophobic drug in their core, presenting a hydrophilic exterior to the aqueous environment.[7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][8]
Troubleshooting Guide: this compound Solubility Issues
| Problem | Potential Cause | Recommended Solution(s) |
| This compound powder does not dissolve in the chosen organic solvent. | The solvent is not appropriate for this compound. | Try a different organic solvent with a higher solubilizing capacity, such as DMSO or DMF.[1] Gentle warming or sonication may also aid dissolution, but be cautious due to the compound's lability. |
| The stock solution is cloudy or contains visible particles. | The solubility limit in the organic solvent has been exceeded. | Prepare a more dilute stock solution. If a high concentration is necessary, a formulation approach may be required. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound is "crashing out" of solution due to the change in solvent polarity. | Add the organic stock solution to the vortexing aqueous buffer.[9] Consider using a buffer containing a surfactant or increasing the co-solvent percentage if the assay allows. |
| The compound appears to degrade in solution over time (e.g., color change). | This compound is known to be labile in water and alcohols.[4] | Prepare fresh stock solutions for each experiment. Protect solutions from light and store at an appropriate temperature (e.g., -20°C or -80°C) for short periods. Perform a stability study in your chosen solvent system. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution. | Standardize the protocol for preparing and diluting the stock solution. Ensure the same source and grade of solvents are used consistently. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Weigh the this compound powder in a microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear, colored solution should be obtained.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter. If present, the solution may be supersaturated.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solubility Assessment of this compound in Different Solvents
Objective: To determine the approximate solubility of this compound in various organic solvents.
Procedure:
-
Add a pre-weighed amount (e.g., 1 mg) of this compound to separate microcentrifuge tubes.
-
To each tube, add a different solvent (e.g., DMSO, DMF, Ethanol, Methanol) in small, incremental volumes (e.g., 10 µL).
-
After each addition, vortex thoroughly and visually inspect for complete dissolution.
-
Continue adding solvent until the this compound is fully dissolved.
-
Calculate the approximate solubility in mg/mL for each solvent.
Hypothetical Solubility Data for this compound:
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | > 50 |
| DMF | > 40 |
| Ethanol | ~5 |
| Methanol | ~3 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.05 |
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Solubilization
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Pelagiobacter variabilis Culture for Enhanced Pelagiomicin A Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Pelagiobacter variabilis culture conditions to achieve a higher yield of Pelagiomicin A.
Frequently Asked Questions (FAQs)
Q1: What is Pelagiobacter variabilis and why is this compound significant?
Pelagiobacter variabilis is a marine bacterium known to produce a group of phenazine antibiotics called Pelagiomicins.[1] The primary compound, this compound, has demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as in vitro and in vivo antitumor properties, making it a compound of interest for pharmaceutical research and development.[1][2]
Q2: What are the general challenges in culturing marine bacteria like Pelagiobacter variabilis?
Culturing marine microorganisms in a laboratory setting presents several challenges:
-
Mimicking the Natural Environment: Marine bacteria are adapted to specific conditions of their natural habitat, such as high salinity, low nutrient concentrations (oligotrophy), specific temperatures, and pressures. Replicating these conditions in the lab can be difficult.[3][4]
-
Slow Growth Rates: Many marine bacteria, particularly those from nutrient-poor environments, have slow growth rates, requiring longer incubation times.[4]
-
Nutrient Toxicity: Standard laboratory media with high nutrient concentrations can be toxic to oligotrophic marine bacteria.[4]
-
Cell-to-Cell Interactions: In their natural environment, bacteria exist in complex communities and may rely on interactions with other microorganisms for growth, which is lost in pure cultures.[5]
Q3: What are the key factors influencing this compound production?
While specific optimization data for this compound is limited, the production of phenazine antibiotics in other marine bacteria is known to be influenced by several factors:
-
Culture Medium Composition: The type and concentration of carbon and nitrogen sources are critical.[6][7][8]
-
Environmental Conditions: pH, temperature, aeration (dissolved oxygen), and incubation time significantly impact secondary metabolite production.[3][9][10]
-
Trace Elements: The presence of specific metal cations can influence the synthesis of phenazine derivatives.
-
Elicitors: In some cases, the addition of subinhibitory concentrations of other antibiotics has been shown to induce or enhance phenazine production in Streptomyces species.[11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no growth of Pelagiobacter variabilis | 1. Inappropriate culture medium. 2. Suboptimal physical parameters (pH, temperature). 3. Contamination with faster-growing organisms.[12] | 1. Start with a marine-specific medium (e.g., Marine Agar/Broth). Consider using a diluted medium to mimic oligotrophic conditions.[4] 2. Optimize pH (typically neutral to slightly alkaline for marine bacteria) and temperature (often in the range of 20-30°C).[3] 3. Ensure strict aseptic techniques. Use selective media if available or perform serial dilutions to isolate pure colonies. |
| Good growth but low this compound yield | 1. Nutrient limitation or imbalance. 2. Suboptimal aeration. 3. Incorrect timing of harvest. | 1. Systematically evaluate different carbon (e.g., glucose, glycerol) and nitrogen sources (e.g., peptone, yeast extract, specific amino acids).[6][7] 2. Optimize agitation speed in shake flasks or dissolved oxygen levels in a bioreactor. 3. Perform a time-course study to determine the optimal incubation period for maximum this compound production, which often occurs during the stationary phase. |
| Inconsistent this compound yield between batches | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in incubator conditions. | 1. Standardize the age and density of the inoculum culture. 2. Ensure precise and consistent preparation of all media components. 3. Regularly calibrate and monitor incubator temperature and shaking speed. |
| Contamination of cultures | 1. Poor aseptic technique. 2. Contaminated reagents or media. 3. Contaminated laboratory equipment (e.g., incubator, water bath). | 1. Review and reinforce aseptic techniques with all personnel. 2. Autoclave all media and solutions properly. Test new batches of reagents for sterility. 3. Implement a regular cleaning and disinfection schedule for all laboratory equipment. |
Data Presentation: Illustrative Examples for Optimization Experiments
The following tables are provided as examples of how to structure quantitative data from optimization experiments.
Table 1: Effect of Carbon Source on P. variabilis Growth and this compound Production (Illustrative Data)
| Carbon Source (1% w/v) | Biomass (OD600) | This compound Yield (mg/L) |
| Glucose | 0.85 ± 0.04 | 12.3 ± 1.1 |
| Glycerol | 1.12 ± 0.06 | 18.7 ± 1.5 |
| Soluble Starch | 0.67 ± 0.03 | 8.9 ± 0.9 |
| Mannitol | 0.98 ± 0.05 | 15.4 ± 1.2 |
Table 2: Effect of pH on P. variabilis Growth and this compound Production (Illustrative Data)
| Initial pH | Biomass (OD600) | This compound Yield (mg/L) |
| 6.0 | 0.75 ± 0.04 | 9.5 ± 0.8 |
| 7.0 | 1.21 ± 0.07 | 20.1 ± 1.7 |
| 8.0 | 1.09 ± 0.05 | 17.8 ± 1.4 |
| 9.0 | 0.54 ± 0.03 | 6.2 ± 0.5 |
Experimental Protocols
1. Cultivation of Pelagiobacter variabilis
This protocol is based on general practices for marine bacteria and should be optimized for your specific strain and objectives.
-
Inoculum Preparation:
-
Aseptically transfer a single colony of P. variabilis from a solid agar plate to a flask containing 50 mL of marine broth.
-
Incubate at 28°C with shaking at 150 rpm for 48-72 hours, or until the culture reaches the late exponential phase.
-
-
Production Culture:
-
Inoculate 1 L of the desired production medium in a 2.5 L flask with 5% (v/v) of the seed culture.
-
Incubate under the optimized conditions (e.g., 28°C, 180 rpm) for the predetermined optimal production time (e.g., 5-7 days).
-
Monitor cell growth by measuring the optical density at 600 nm (OD600) and this compound production by HPLC.
-
2. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization for this compound.
-
Sample Preparation:
-
Centrifuge 10 mL of the culture broth at 8,000 x g for 15 minutes.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the organic solvent under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Quantification: Generate a standard curve using purified this compound of known concentrations.
-
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Simplified biosynthesis pathway for phenazine antibiotics.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Culturing marine bacteria – an essential prerequisite for biodiscovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Antimicrobial Production by a Marine Actinomycete Streptomyces afghaniensis VPTS3-1 Isolated from Palk Strait, East Coast of India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Subinhibitory concentrations of antibiotics induce phenazine production in a marine Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. whoi.edu [whoi.edu]
Troubleshooting Pelagiomicin A assay interference and artifacts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Pelagiomicin A. Given that this compound is a phenazine antibiotic, some of the guidance is based on the known properties and potential assay interferences of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a phenazine antibiotic produced by the marine bacterium Pelagiobacter variabilis.[1] As a member of the phenazine class, it is a redox-active secondary metabolite.[2][3] Phenazines are known to exert their biological effects through various mechanisms, including the generation of reactive oxygen species (ROS), which can lead to broad-spectrum antibacterial and antifungal activity.[4][5] They can also interfere with bacterial biofilm formation and have been investigated for their anticancer properties.[1][4]
Q2: Which are the most common assays to test the activity of this compound?
The most common assays for evaluating the bioactivity of natural product antibiotics like this compound fall into two main categories: antibacterial susceptibility testing and in vitro cytotoxicity assays for anticancer screening.
-
Antibacterial Susceptibility Assays: These are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). Common methods include broth microdilution, agar disk diffusion, and agar well diffusion.[6][7][8]
-
In Vitro Cytotoxicity Assays: When assessing anticancer potential, a variety of assays are used to measure cell viability and proliferation. These include metabolic activity assays (e.g., MTT, XTT), membrane integrity assays (e.g., LDH release), and cell counting methods.[9][10][11]
Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous high-throughput screening assays through non-specific mechanisms, leading to false-positive results.[12] Given that phenazines, the class of compounds this compound belongs to, are redox-active and colored, there is a potential for them to interfere with certain assay formats. It is crucial to perform counter-screens and orthogonal assays to confirm any observed bioactivity.
Troubleshooting Guides
Issue 1: High Background or False Positives in Absorbance-Based Cytotoxicity Assays (e.g., MTT, XTT)
| Possible Cause | Troubleshooting Steps |
| Compound Color: this compound, as a phenazine, may be colored and can absorb light at the same wavelength as the formazan product in MTT or XTT assays. | 1. Run a cell-free control: Prepare wells with media, this compound at various concentrations, and the assay reagent (e.g., MTT).2. Measure absorbance: If there is a significant absorbance reading in the absence of cells, this indicates interference.3. Correct for background: Subtract the absorbance of the cell-free control from your experimental wells. |
| Compound Precipitation: At higher concentrations, this compound may precipitate out of solution, scattering light and leading to artificially high absorbance readings. | 1. Visual inspection: Examine the wells under a microscope for any signs of precipitation.2. Solubility testing: Determine the solubility limit of this compound in your assay medium.3. Use a different assay: Consider an alternative assay that is less susceptible to this artifact, such as a luminescence-based viability assay (e.g., CellTiter-Glo®). |
| Redox Activity: The compound may directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity. | 1. Cell-free assay: As with color interference, a cell-free assay will reveal direct reduction of the substrate.2. Orthogonal assay: Confirm cytotoxicity with a non-redox-based assay, such as measuring ATP content (luminescence) or lactate dehydrogenase (LDH) release.[13] |
Issue 2: Inconsistent or No Zone of Inhibition in Agar Diffusion Assays
| Possible Cause | Troubleshooting Steps |
| Poor Compound Diffusion: this compound may have poor solubility or diffusion through the agar matrix. | 1. Solvent selection: Ensure the solvent used to dissolve this compound is appropriate and does not inhibit bacterial growth on its own. DMSO is a common choice.[8]2. Well vs. Disc Diffusion: The well diffusion method may be more sensitive than the disc diffusion method for some natural products.[6][8]3. Agar concentration: A lower concentration of agar may facilitate better diffusion. |
| Incorrect Bacterial Inoculum: The density of the bacterial lawn can affect the size of the inhibition zone. | 1. Standardize inoculum: Use a McFarland standard to ensure a consistent bacterial density for each experiment.2. Check for resistance: The bacterial strain being tested may be resistant to this compound. |
| Compound Instability: this compound may be unstable under the assay conditions (e.g., prolonged incubation, exposure to light). | 1. Incubation time: Optimize the incubation time to the minimum required to observe clear zones of inhibition.2. Protect from light: If the compound is light-sensitive, protect the plates from light during incubation. |
Issue 3: Low Signal-to-Noise Ratio in Fluorescence-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Autofluorescence: this compound may be naturally fluorescent, emitting light at the same wavelength as the assay's reporter fluorophore. | 1. Measure compound fluorescence: In a cell-free system, measure the fluorescence of this compound at the excitation and emission wavelengths of your assay.2. Use a different fluorophore: If possible, switch to a reporter with a different spectral profile that does not overlap with that of this compound.3. Time-Resolved Fluorescence (TRF): Consider using a TRF-based assay, as this can help to reduce background fluorescence from interfering compounds. |
| Fluorescence Quenching: The compound may absorb the light emitted by the fluorophore, leading to a decrease in the detected signal. | 1. Cell-free quenching assay: In a cell-free system containing the fluorescent reporter, add increasing concentrations of this compound to see if the signal is quenched.2. Assay format change: Switch to a non-fluorescence-based detection method, such as luminescence or absorbance. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate expected outcomes from common assays used to evaluate this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Bacillus subtilis | 4 |
Table 2: IC50 values of this compound in different cancer cell lines.
| Cell Line | Assay Type | IC50 (µM) |
| HeLa (Cervical Cancer) | MTT | 12.5 |
| MCF-7 (Breast Cancer) | SRB | 18.2 |
| A549 (Lung Cancer) | CellTiter-Glo | 9.8 |
Experimental Protocols
1. Broth Microdilution for MIC Determination
-
Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
2. MTT Assay for Cytotoxicity
-
Objective: To assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Visualizations
Caption: Generalized signaling pathway for this compound's cytotoxic effects.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Caption: Logical workflow for troubleshooting assay artifacts.
References
- 1. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 5. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. benchchem.com [benchchem.com]
- 13. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Pelagiomicin A degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce the degradation of Pelagiomicin A during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a phenazine antibiotic with potential anticancer and antibacterial properties. It is known to be labile, particularly in aqueous solutions and alcohols, which can lead to a loss of potency and the formation of degradation products during storage and experimentation. This instability presents a significant challenge for its development as a therapeutic agent.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure as a phenazine antibiotic and its known lability in water and alcohols, the primary degradation pathways for this compound are believed to be:
-
Hydrolysis: Reaction with water, especially under acidic or basic conditions, can lead to the cleavage of susceptible bonds in the molecule.
-
Solvolysis: Similar to hydrolysis, reaction with alcohol solvents can lead to degradation.
-
Oxidation: The phenazine ring is redox-active, making it susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV and visible light, can provide the energy to initiate degradation reactions.
Q3: What are the general best practices for storing this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Moisture: Keep the compound in a desiccated environment to prevent hydrolysis.
Troubleshooting Guide
Issue 1: Rapid loss of activity of this compound in solution.
Question: I am observing a rapid decrease in the biological activity of my this compound solution during my experiments. What could be the cause and how can I prevent it?
Answer: This is a common issue due to the inherent instability of this compound in solution. The degradation is likely accelerated by one or more of the following factors:
-
pH of the solution: Phenazine antibiotics can be highly sensitive to pH. For a related compound, phenazine-1-carboxylic acid (PCA), photodegradation is significantly faster in acidic conditions (pH 5.0) compared to neutral or slightly alkaline conditions (pH 6.8).[1][2]
-
Solvent: As this compound is labile in water and alcohols, using these as solvents will contribute to degradation.
-
Exposure to light: Phenazines are photosensitive. Exposure to ambient or laboratory light can trigger photodegradation.
-
Presence of oxygen: The redox-active nature of the phenazine core makes it susceptible to oxidation.
Troubleshooting Steps:
-
pH Optimization: If your experimental conditions allow, buffer the solution to a neutral or slightly alkaline pH. For PCA, stability was greater at pH 6.8.[1][2] A pH stability study for this compound is recommended to determine its optimal pH range.
-
Solvent Selection: If possible, consider using a less reactive, aprotic solvent for stock solutions, and dilute into aqueous buffers immediately before use.
-
Light Protection: Conduct all experiments under low-light conditions or with light-protective coverings on all vessels containing this compound.
-
Deoxygenation: For sensitive experiments, deoxygenate your solvents by sparging with an inert gas like argon or nitrogen before preparing your this compound solution.
-
Use of Antioxidants: Consider adding an antioxidant to your solution. Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and N-acetylcysteine. The choice of antioxidant and its concentration should be optimized for your specific application to ensure it does not interfere with your experiment.
Issue 2: this compound powder shows signs of degradation over time.
Question: My solid this compound appears to be changing color and losing potency even when stored in the freezer. What is happening?
Answer: Degradation of solid this compound, although slower than in solution, can still occur due to:
-
Exposure to moisture: The compound can absorb moisture from the atmosphere, leading to hydrolysis.
-
Exposure to air (oxygen): Long-term exposure to oxygen can cause oxidation.
-
Exposure to light: Even brief or repeated exposure to light during handling can initiate photodegradation.
-
Temperature fluctuations: Frequent freeze-thaw cycles can introduce moisture and accelerate degradation.
Troubleshooting Steps:
-
Proper Aliquoting: Upon receiving, aliquot the solid this compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.
-
Desiccation: Store the aliquots in a desiccator, even when in the freezer, to protect from moisture.
-
Inert Atmosphere: For long-term storage, flush the vials with an inert gas (argon or nitrogen) before sealing.
-
Light Protection: Ensure all storage vials are amber or wrapped in foil.
-
Stable Low Temperature: Store at a constant -80°C for maximum long-term stability. Avoid repeated freeze-thaw cycles.
Strategies to Enhance Stability
Lyophilization
Lyophilization (freeze-drying) is a highly effective method for preparing a stable, solid form of this compound that is easy to handle and reconstitute. This process removes water at low temperatures, minimizing hydrolysis and other degradation pathways.
General Lyophilization Protocol for Labile Compounds:
-
Pre-freezing: Dissolve the this compound in a suitable solvent system (e.g., a mixture of an organic solvent and water that will sublime easily). A cryoprotectant (e.g., mannitol, sucrose, or trehalose) can be added to improve the cake structure and stability of the final product. Freeze the solution to a temperature well below its eutectic point, typically between -40°C and -80°C. A controlled freezing rate of about 1°C per minute is often a good starting point.
-
Primary Drying (Sublimation): Under a high vacuum (e.g., below 200 millitorr), gradually increase the shelf temperature to just below the eutectic point of the frozen solution (e.g., -20°C to -5°C). This allows the frozen solvent to sublime directly from a solid to a gas. This is the longest phase of the process.
-
Secondary Drying (Desorption): After all the ice has sublimed, gradually increase the temperature further (e.g., to 20°C) while maintaining the vacuum. This step removes any residual, non-frozen water molecules that are adsorbed to the solid matrix.
Table 1: Example Lyophilization Cycle Parameters
| Stage | Temperature | Pressure | Duration | Purpose |
| Freezing | -40°C to -80°C | Atmospheric | 1-3 hours | Solidify the solution |
| Primary Drying | -20°C to -5°C | < 200 mTorr | 24-72 hours | Sublimation of frozen solvent |
| Secondary Drying | 20°C | < 200 mTorr | 4-8 hours | Removal of adsorbed water |
Note: These are general parameters and should be optimized for your specific formulation.
Use of Excipients
The choice of excipients in a formulation can significantly impact the stability of this compound.
-
Bulking Agents/Cryoprotectants: In lyophilized formulations, excipients like mannitol, sucrose, and trehalose provide structure to the cake and protect the drug during freezing and drying.
-
pH Modifiers/Buffers: Citrate and phosphate buffers can be used to maintain the pH of a solution in a range that minimizes degradation.
-
Antioxidants: As mentioned previously, antioxidants can be added to protect against oxidative degradation. Common examples include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent like edetate disodium (EDTA) can sequester these ions and improve stability.
Experimental Protocols
Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop stability-indicating analytical methods.
Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution (or solid drug) to the following stress conditions:
-
Acid Hydrolysis: Dilute with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Dilute with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C in the dark for 1, 3, and 7 days.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 60°C for 1, 3, and 7 days.
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol) is a good starting point. Detection can be done using a UV-Vis detector at the λmax of this compound.
-
Data Analysis: Quantify the amount of remaining this compound and identify and quantify the degradation products.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method that can separate this compound from its degradation products.
Example Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM ammonium acetate in water, pH adjusted to 6.0) and Mobile Phase B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The λmax of this compound.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Development:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study.
-
Optimize the mobile phase gradient and/or pH to achieve baseline separation between the peak for this compound and all degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Pelagiomicin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Pelagiomicin A. The content is designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that might affect its bioavailability?
Q2: What are the initial steps to assess the bioavailability of this compound?
The initial assessment should focus on determining its Biopharmaceutics Classification System (BCS) class by evaluating its aqueous solubility and intestinal permeability.[2] This can be achieved through a combination of in vitro and in silico methods.
Q3: Which in vitro models are suitable for evaluating the intestinal permeability of this compound?
The Caco-2 cell monolayer assay is considered the gold standard for in vitro prediction of human intestinal absorption.[3] This assay uses human colon adenocarcinoma cells that differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[3] A bidirectional assessment (apical to basolateral and basolateral to apical transport) can also help determine if the compound is a substrate for efflux transporters.[3]
Q4: What general strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be explored to improve the bioavailability of poorly soluble drugs.[4][5][6] These can be broadly categorized as:
-
Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.[5][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution.[4][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs.[4][6]
-
Prodrugs: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in vivo is a potential strategy.[2]
Troubleshooting Guides
In Vitro Permeability Assays (Caco-2)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in permeability values between experiments. | Inconsistent Caco-2 cell monolayer integrity. | - Ensure consistent cell seeding density and culture duration (typically 21 days) to allow for proper differentiation and tight junction formation.[9] - Monitor the transepithelial electrical resistance (TEER) of the monolayer before each experiment to ensure it is within the acceptable range for your laboratory. |
| Low apparent permeability (Papp) for a compound expected to be permeable. | - The compound may be a substrate for efflux transporters (e.g., P-glycoprotein). - Poor aqueous solubility of the compound in the assay buffer. | - Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[3] - If efflux is confirmed, co-administer with a known efflux pump inhibitor (e.g., verapamil for P-gp) to confirm the involvement of a specific transporter.[10] - Increase the solubility of this compound in the donor compartment by using a co-solvent (ensure the solvent concentration is non-toxic to the cells). |
| Low compound recovery after the assay. | The compound may be binding to the plasticware or accumulating within the cell monolayer. | - Use low-binding plates for sample collection.[10] - At the end of the experiment, lyse the cells and analyze the intracellular concentration of this compound to quantify cell retention. |
Formulation Development
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in achieving a stable nanosuspension. | Aggregation of nanoparticles due to high surface energy. | - Optimize the type and concentration of stabilizers (surfactants or polymers). - Evaluate different particle size reduction techniques, such as wet media milling or high-pressure homogenization.[8] |
| Drug precipitation from a solid dispersion upon dissolution. | The amorphous drug is converting back to a less soluble crystalline form. | - Select a polymer that has strong interactions with this compound to inhibit crystallization. - Increase the polymer-to-drug ratio in the formulation. |
| Phase separation or instability of a Self-Emulsifying Drug Delivery System (SEDDS). | Imbalance in the ratio of oil, surfactant, and co-surfactant. | - Systematically screen different combinations and ratios of excipients to construct a ternary phase diagram and identify the optimal self-emulsification region. |
Experimental Protocols
Caco-2 Permeability Assay
This protocol provides a general methodology for assessing the intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers to ensure the integrity of the tight junctions.
-
Assay Procedure:
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test solution containing this compound to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver side and replace with fresh HBSS.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor compartment.
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Potential absorption and efflux pathways for this compound in the intestine.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Challenges in the scale-up production of Pelagiomicin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up production of Pelagiomicin A. Given that this compound is a phenazine antibiotic produced by the marine bacterium Pelagiobacter variabilis and is known to be labile in water and alcohols, this guide draws upon established principles for the fermentation, extraction, and purification of similar marine-derived, hydrophobic secondary metabolites.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound during fermentation?
A1: The yield of this compound is influenced by a combination of nutritional and physical factors. Key parameters to control include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration (dissolved oxygen), and agitation speed.[2] The physiological state and quality of the inoculum are also crucial for a productive fermentation.[2]
Q2: My Pelagiobacter variabilis culture shows high biomass, but the this compound yield is low. What could be the reason?
A2: High biomass does not always correlate with high production of secondary metabolites like this compound. This "growth-product decoupling" can occur for several reasons, including nutrient limitation or repression, where the switch to secondary metabolism is delayed or inhibited.[2] It's also possible that the fermentation was harvested too early or too late, as secondary metabolite production is often highest during the stationary phase of growth.[2]
Q3: this compound is described as labile. What precautions should I take during extraction and purification?
A3: Given its instability in water and alcohols, it is crucial to minimize exposure to these solvents, especially at elevated temperatures.[1] Consider using non-polar organic solvents for extraction and explore purification techniques that are rapid and can be performed at low temperatures, such as flash chromatography or hydrophobic interaction chromatography.[3][4][5] Lyophilization (freeze-drying) of the final product is recommended over solvent evaporation under heat.
Q4: How can I confirm the identity and purity of my this compound sample?
A4: A combination of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector can be used for initial purity assessment and quantification, as phenazines typically have characteristic UV absorbance spectra.[6] For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[7][8]
Troubleshooting Guides
Fermentation Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Growth of Pelagiobacter variabilis | Incorrect medium composition or pH. | Verify the composition of the marine broth and adjust the pH to the optimal range for marine bacteria (typically near neutral). |
| Inoculum is not viable. | Prepare a fresh seed culture from a new stock. | |
| Contamination with other microorganisms. | Review sterile techniques and consider adding selective antibiotics to the medium if appropriate. | |
| Low Yield of this compound | Suboptimal fermentation parameters. | Optimize temperature, pH, aeration, and agitation using a design of experiments (DOE) approach.[9] |
| Nutrient limitation. | Test different carbon and nitrogen sources. Some secondary metabolite production is triggered by the depletion of a specific nutrient.[2][9] | |
| Feedback inhibition. | Consider in-situ product removal by adding a hydrophobic resin (e.g., Amberlite XAD) to the fermentation broth to adsorb this compound as it is produced.[3][4] | |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum preparation. | Standardize the preparation of spore stocks and seed cultures, ensuring consistent age and cell density.[2] |
| Inconsistent media preparation. | Ensure accurate weighing of components and proper sterilization procedures. |
Extraction & Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Extraction | Inefficient solvent extraction. | Test a range of non-polar organic solvents (e.g., ethyl acetate, dichloromethane) for extraction efficiency.[6][10] |
| Degradation of this compound. | Perform extraction at low temperatures and minimize the time the compound is in solution.[11] | |
| Co-elution of Impurities during Chromatography | Inappropriate stationary or mobile phase. | For silica gel chromatography, optimize the solvent system.[10] For reverse-phase HPLC, adjust the gradient and mobile phase composition.[6] |
| Presence of lipids and salts. | Consider a pre-purification step using solid-phase extraction (SPE) with a hydrophobic resin to remove highly polar and non-polar impurities.[12] | |
| Product Degradation during Solvent Removal | High temperatures during evaporation. | Use a rotary evaporator at low temperature and reduced pressure, or preferably, freeze-dry (lyophilize) the purified fractions. |
Experimental Protocols
Protocol 1: Scale-Up Fermentation of Pelagiobacter variabilis
-
Inoculum Preparation:
-
Aseptically transfer a single colony of P. variabilis from a marine agar plate to a 250 mL flask containing 50 mL of marine broth.
-
Incubate at 28°C with shaking at 150 rpm for 48-72 hours until the culture is turbid.
-
-
Bioreactor Setup:
-
Prepare a 5 L bioreactor with 3 L of sterile marine broth.
-
Calibrate pH and dissolved oxygen (DO) probes. Set the initial pH to 7.2 and temperature to 28°C.
-
-
Inoculation and Fermentation:
-
Aseptically transfer the seed culture (5% v/v) to the bioreactor.
-
Maintain the temperature at 28°C.
-
Set agitation to 200 rpm and maintain a DO level of at least 20% by sparging with sterile air.
-
Monitor cell growth (OD600), pH, and this compound production (via HPLC analysis of small samples) over time.
-
Harvest the culture in the late stationary phase (typically 5-7 days).
-
Protocol 2: Extraction and Initial Purification
-
Cell Removal:
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Separate the supernatant for extraction.
-
-
Solvent Extraction:
-
Transfer the supernatant to a separation funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the organic extracts.
-
-
Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Filter and concentrate the extract under reduced pressure at a temperature below 30°C to obtain the crude extract.
-
Protocol 3: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).[10]
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the compound using a preparative reverse-phase C18 HPLC column.
-
Use a mobile phase gradient of acetonitrile and water.
-
Collect the peak corresponding to this compound.
-
-
Final Product Preparation:
-
Lyophilize the purified fraction to obtain this compound as a stable powder.
-
Protocol 4: Analytical HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 254 nm and 365 nm (characteristic for phenazines).
-
Injection Volume: 10 µL.
Visualizations
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrophobic Adsorption Followed by Desorption with Ethanol-Water for Recovery of Penicillin G from Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. oceanrep.geomar.de [oceanrep.geomar.de]
- 9. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification, crystal structure and antimicrobial activity of phenazine-1-carboxamide produced by a growth-promoting biocontrol bacterium, Pseudomonas aeruginosa MML2212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of Pelagiomicin A for Improved Properties
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential methods for the derivatization of Pelagiomicin A to enhance its properties, particularly its stability in aqueous and alcoholic solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample rapidly loses activity when dissolved in water or methanol for my experiments. Why is this happening?
A1: The original research describing this compound explicitly notes that the compound is labile in water and alcohols[1]. This instability is likely due to the presence of reactive functional groups on the phenazine core that can degrade or react with these protic solvents.
Q2: What are the likely reactive functional groups on this compound that could be targeted for derivatization to improve stability?
A2: While the exact structure is not publicly available, phenazine antibiotics commonly possess functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups. These groups are prime candidates for chemical modification to improve stability and other physicochemical properties.
Q3: What general derivatization strategies can be employed to enhance the stability of this compound?
A3: To address the reported lability, derivatization should focus on protecting the reactive functional groups. Key strategies include:
-
Esterification or Amidation: If a carboxylic acid is present, converting it to an ester or an amide can prevent unwanted reactions and may improve cell permeability.
-
Etherification or Acylation: If a hydroxyl group is present, its conversion to an ether or an ester can increase stability by preventing its participation in degradation pathways.
-
N-Acylation or N-Alkylation: If an amino group is present, acylation or alkylation can protect it from undesired side reactions.
Q4: How can I improve the aqueous solubility of this compound derivatives?
A4: Improving aqueous solubility is a common goal in drug development. Strategies include:
-
Introduction of Polar Functional Groups: Derivatization with polar moieties such as polyethylene glycol (PEG), amino acids, or sugars can significantly enhance water solubility.
-
Salt Formation: If the derivative contains an acidic or basic functional group, forming a pharmaceutically acceptable salt can improve solubility and dissolution rates.
Troubleshooting Guides for Derivatization Reactions
| Problem | Possible Causes | Suggested Solutions |
| Low or no yield of the desired derivative | 1. Degradation of this compound under reaction conditions. 2. Inappropriate choice of reagents or catalysts. 3. Steric hindrance around the target functional group. | 1. Use milder reaction conditions (e.g., lower temperature, shorter reaction time). 2. Screen a variety of coupling agents, bases, or catalysts. 3. Consider a multi-step synthesis strategy to reduce steric hindrance. |
| Formation of multiple products | 1. Presence of multiple reactive sites on this compound. 2. Side reactions due to harsh reaction conditions. | 1. Employ protecting groups to selectively block certain functional groups. 2. Optimize reaction conditions to favor the desired product. 3. Utilize highly selective reagents. |
| Difficulty in purifying the derivative | 1. Similar polarity of the product and starting material. 2. Instability of the derivative on silica gel or other purification media. | 1. Choose a derivatization strategy that significantly alters the polarity of the molecule. 2. Use alternative purification techniques such as preparative HPLC or crystallization. |
| The purified derivative has poor solubility | The introduced functional group has unfavorably altered the physicochemical properties. | Design and synthesize a library of derivatives with varying functional groups to identify candidates with the desired solubility profile. |
Experimental Protocols
The following are generalized protocols for the derivatization of functional groups commonly found in phenazine antibiotics. Note: These protocols must be adapted and optimized for this compound based on its specific structure and reactivity.
Protocol 1: Esterification of a Carboxylic Acid Moiety
This protocol describes a general method for converting a carboxylic acid to a methyl ester using (trimethylsilyl)diazomethane, which is generally a mild and high-yielding method.
Materials:
-
This compound (or a phenazine analog with a carboxylic acid)
-
Methanol (MeOH)
-
Toluene
-
(Trimethylsilyl)diazomethane solution (2.0 M in hexanes)
-
Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of methanol and toluene (e.g., 1:1 v/v).
-
Place the reaction vessel in an ice bath to cool to 0°C.
-
Under a nitrogen atmosphere, slowly add (trimethylsilyl)diazomethane solution (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench any excess (trimethylsilyl)diazomethane by the careful addition of a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Amide Coupling of a Carboxylic Acid Moiety
This protocol outlines a general procedure for forming an amide bond using a common coupling agent, HATU.
Materials:
-
This compound (or a phenazine analog with a carboxylic acid)
-
Amine of choice (R-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Data Presentation
Systematic derivatization of this compound would generate a library of compounds. The following table structure is recommended for organizing and comparing the properties of these new chemical entities.
| Derivative ID | Modification | Structure | Aqueous Solubility (µg/mL) | Stability (t½ in PBS, pH 7.4) | In vitro Activity (IC₅₀, µM) |
| PELA-001 | Methyl Ester | [Chemical Structure] | |||
| PELA-002 | Ethyl Amide | [Chemical Structure] | |||
| PELA-003 | PEGylated Ester | [Chemical Structure] | |||
| ... | ... | ... |
Visualizations
Experimental Workflow for Derivatization and Evaluation
References
Avoiding common pitfalls in Pelagiomicin A in vitro experiments
Welcome to the technical support center for Pelagiomicin A in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges when working with this potent phenazine antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
This compound is a phenazine antibiotic produced by the marine bacterium Pelagiobacter variabilis. It has demonstrated both antibacterial activity against Gram-positive and Gram-negative bacteria and in vitro and in vivo antitumor activity.[1] Like many phenazine compounds, its mechanism of action is thought to involve the generation of reactive oxygen species (ROS) and potential metal chelation, leading to cellular damage in target organisms.
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
This compound is known to be labile and unstable in water and alcohols.[1] For in vitro experiments, it is recommended to prepare stock solutions in a non-polar organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to minimize the exposure of the compound to aqueous solutions and alcohols for extended periods to prevent degradation. When preparing working dilutions in aqueous culture media, it is advisable to do so immediately before use.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results with phenazine antibiotics like this compound can often be attributed to several factors:
-
Solubility and Precipitation: Due to its poor aqueous solubility, this compound may precipitate out of solution in your culture medium, especially at higher concentrations. This will lead to a lower effective concentration and variability in your results. Visually inspect your assay plates for any signs of precipitation.
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Degradation: As this compound is labile in aqueous solutions, its potency can decrease over the course of a long experiment.[1] Prepare fresh dilutions from a DMSO stock for each experiment and minimize the incubation time when possible.
-
Light Sensitivity: Some phenazine compounds are sensitive to light. It is good practice to protect your stock solutions and experimental plates from direct light.
-
Interaction with Media Components: Components in your culture medium could potentially interact with and reduce the activity of this compound. If you suspect this, you can test the compound's activity in a simpler buffer solution as a control.
Q4: What is the likely mechanism of action for this compound?
While the specific signaling pathway for this compound has not been fully elucidated, phenazine antibiotics typically exert their effects through redox cycling. They can accept electrons from cellular reductants (like NADH or NADPH) and then transfer them to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. Some phenazines are also known to chelate metal ions, which can interfere with essential enzymatic processes.
Troubleshooting Guides
Problem 1: Low or No Activity in Antibacterial Assays
-
Possible Cause:
-
Degradation of this compound.
-
Precipitation of the compound in the assay medium.
-
Bacterial strain is resistant.
-
-
Troubleshooting Steps:
-
Fresh Stock Preparation: Prepare a fresh stock solution of this compound in DMSO.
-
Solubility Check: When preparing working dilutions, ensure the final concentration of DMSO is compatible with your bacterial strain (typically ≤1%). Observe the wells for any visible precipitate.
-
Positive Control: Include a positive control antibiotic with a known Minimum Inhibitory Concentration (MIC) against your bacterial strain to ensure the assay is working correctly.
-
Test a Different Strain: If possible, test the activity of this compound against a known sensitive bacterial strain.
-
Problem 2: High Variability in Cytotoxicity/Antitumor Assays
-
Possible Cause:
-
Uneven distribution of the compound due to poor solubility.
-
Cell density variation across wells.
-
Degradation of the compound during incubation.
-
-
Troubleshooting Steps:
-
Gentle Mixing: After adding this compound to the wells, mix gently by tapping the plate to ensure even distribution.
-
Cell Seeding Consistency: Ensure a uniform number of cells are seeded in each well. Check for even cell distribution after seeding and before adding the compound.
-
Time-Course Experiment: If long incubation times are necessary, consider a time-course experiment to see if the compound's effect diminishes over time, which could indicate degradation.
-
Serum Interaction: If using a high percentage of serum in your culture medium, consider if it might be binding to this compound and reducing its bioavailability. You can test this by running the assay in a lower serum concentration.
-
Quantitative Data
Due to the limited publicly available data for this compound, the following tables provide representative in vitro activity data for other phenazine antibiotics to serve as a reference. Note: These values should be considered as examples, and the optimal concentrations for this compound in your specific experimental system should be determined empirically.
Table 1: Example Minimum Inhibitory Concentrations (MICs) of Phenazine Antibiotics against Various Bacteria
| Phenazine Compound | Bacterial Strain | MIC (µg/mL) |
| Pyocyanin | Staphylococcus aureus | 32 - 128 |
| Phenazine-1-carboxylic acid (PCA) | Escherichia coli | 64 - 256 |
| 1-Hydroxyphenazine | Pseudomonas aeruginosa | 16 - 64 |
Table 2: Example IC50 Values of Phenazine Antibiotics against Cancer Cell Lines
| Phenazine Compound | Cancer Cell Line | IC50 (µM) |
| 2-Bromo-1-hydroxyphenazine | HCT-116 (Colon Cancer) | 0.1 |
| Lavanducyanin | A549 (Lung Cancer) | 5.8 |
| Phenazine-1,6-dicarboxylic acid | MCF-7 (Breast Cancer) | 12.5 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of this compound Stock: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in appropriate broth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is below the level that affects bacterial growth (typically <1%).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a solvent control (bacteria with the highest concentration of DMSO used).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
General workflow for in vitro assays with this compound.
References
Quality control and purity assessment of Pelagiomicin A samples
Welcome to the technical support center for Pelagiomicin A. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a phenazine antibiotic produced by the marine bacterium Pelagiobacter variabilis. It exhibits both antibacterial and antitumor activities. A critical property of this compound is its lability in water and alcohol-based solvents, which requires careful handling during experimental procedures.[1]
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored as a dry, solid material at -20°C or below, protected from light and moisture. For short-term use, solutions should be prepared fresh in a suitable non-aqueous, aprotic solvent like DMSO and used immediately.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
The most common and effective techniques for purity assessment of this compound and similar natural products are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these methods is recommended for comprehensive characterization.
Q4: How can I confirm the identity of this compound in my sample?
The identity of this compound can be confirmed by comparing the analytical data of your sample with reference data. This includes matching the retention time in HPLC, the mass-to-charge ratio (m/z) in mass spectrometry, and the chemical shifts in NMR spectra to a certified reference standard or published data.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No peak or very small peak for this compound | Sample degradation due to improper handling or solvent choice. | Prepare fresh sample in an appropriate aprotic solvent (e.g., DMSO) immediately before analysis. Avoid aqueous and alcoholic solvents for sample preparation and storage. |
| Low concentration of the analyte. | Concentrate the sample or inject a larger volume if within the method's limits. | |
| Peak tailing or fronting | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For phenazine compounds, a slightly acidic mobile phase can often improve peak shape. |
| Column overload. | Dilute the sample and reinject. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Split peaks | Sample solvent incompatible with the mobile phase. | Ensure the sample solvent is compatible with the initial mobile phase conditions. |
| Column void or channeling. | Replace the column. | |
| Baseline drift or noise | Contaminated mobile phase or detector cell. | Prepare fresh mobile phase and flush the system. Clean the detector cell according to the manufacturer's instructions. |
| Air bubbles in the system. | Degas the mobile phase and purge the pump. |
Mass Spectrometry Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low ion intensity | Poor ionization of this compound. | Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). Try different ionization modes (e.g., ESI, APCI) in both positive and negative polarity. |
| Sample degradation in the ion source. | Reduce the ion source temperature. | |
| Complex or unexpected fragmentation patterns | In-source fragmentation. | Reduce the fragmentor or cone voltage to minimize fragmentation before mass analysis. |
| Presence of impurities or adducts. | Improve sample purity through further chromatographic separation. Identify common adducts (e.g., Na+, K+) and consider them in data interpretation. | |
| Mass inaccuracy | Instrument calibration drift. | Recalibrate the mass spectrometer using a suitable calibration standard. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity assessment of this compound using reverse-phase HPLC.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Dimethyl sulfoxide (DMSO)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve in a minimal amount of DMSO to prepare a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition to the desired concentration for injection.
3. HPLC Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 365 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Integrate the peak area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol describes the use of LC-MS for the confirmation of this compound's molecular weight.
1. Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
2. LC-MS Conditions:
-
Use the HPLC conditions described in Protocol 1.
-
Divert the flow to the mass spectrometer.
3. Mass Spectrometer Settings (Example for ESI):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Gas Temperature | 325°C |
| Fragmentor Voltage | 150 V |
| Mass Range | 100-1000 m/z |
4. Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Determine the accurate mass of the molecular ion ([M+H]+ or [M-H]-) and compare it to the theoretical mass of this compound.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logic diagram for HPLC troubleshooting.
References
Validation & Comparative
A Comparative Analysis of Renieramycin M and Doxorubicin in Breast Cancer Cell Lines
A detailed guide for researchers and drug development professionals on the cytotoxic effects and mechanisms of action of the marine-derived compound Renieramycin M versus the conventional chemotherapeutic agent Doxorubicin.
In the ongoing search for more effective and targeted cancer therapies, marine natural products have emerged as a promising source of novel bioactive compounds. This guide provides a comprehensive comparison of Renieramycin M, a tetrahydroisoquinoline alkaloid isolated from the blue sponge Xestospongia sp., and Doxorubicin, a long-standing anthracycline antibiotic used in the treatment of breast cancer. This analysis is based on preclinical data from studies on breast cancer cell lines.
Comparative Cytotoxicity
The cytotoxic potential of Renieramycin M and Doxorubicin has been evaluated in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, reveals significant differences between the two compounds.
| Compound | Cell Line | IC50 Value | Treatment Duration | Assay |
| Renieramycin M | MCF-7 | 6.0 ± 0.5 nM[1] | 72 hours | MTT |
| MDA-MB-435* | Low nanomolar range | Not Specified | Not Specified | |
| Doxorubicin | MCF-7 | 356 ± 25 nM[1] | 72 hours | MTT |
| MCF-7 | 4 µM | 48 hours | MTT[2] | |
| MCF-7 | 8306 nM | 48 hours | SRB[3] | |
| MDA-MB-231 | 1 µM | 48 hours | MTT[2] | |
| MDA-MB-231 | 6602 nM | 48 hours | SRB[3] | |
| MDA-MB-231 | 0.69 µM | Not Specified | Not Specified[4] | |
| MDA-MB-231 | 1.65 ± 0.23 µg/mL | Not Specified | MTT[5] |
*Note: The MDA-MB-435 cell line was historically misidentified as a breast cancer cell line but has since been shown to be of melanoma origin. The data is included for historical context.
As the data indicates, Renieramycin M exhibits significantly higher potency, with IC50 values in the low nanomolar range, as compared to Doxorubicin in the MCF-7 cell line[1].
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The cells are then treated with various concentrations of Renieramycin M or Doxorubicin. A vehicle control (medium with the same concentration of the solvent used for the drug stock) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the culture medium is removed, and 20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is carefully removed, and 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.
Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is used to detect and differentiate between apoptotic and necrotic cells via flow cytometry.
-
Cell Treatment: Cells are treated with the desired concentrations of Renieramycin M or Doxorubicin for a specified time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.
-
Cell Resuspension: The cell pellet is resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells that are positive for both Annexin V and PI are in late apoptosis or necrosis.
Mechanism of Action and Signaling Pathways
Both Renieramycin M and Doxorubicin induce apoptosis in breast cancer cells, but through distinct and overlapping signaling pathways.
Doxorubicin primarily acts by intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS). These actions lead to DNA damage, cell cycle arrest, and the activation of both intrinsic and extrinsic apoptotic pathways. Key signaling events include the upregulation of pro-apoptotic proteins like Bax and the activation of caspases[2]. Doxorubicin has also been shown to influence the NF-κB and p53 signaling pathways[1].
Renieramycin M , on the other hand, has been shown to downregulate DNA replication and repair genes[1]. Transcriptomic analysis has revealed that it perturbs signaling pathways related to receptor tyrosine kinases, such as the ErbB/PI3K-Akt pathway, as well as integrin and focal adhesion signaling[1][6]. While it induces apoptosis, it does not appear to cause significant changes in the cell cycle, unlike Doxorubicin[1].
Below is a diagram illustrating the comparative signaling pathways of Renieramycin M and Doxorubicin in breast cancer cells.
Caption: Comparative signaling pathways of Renieramycin M and Doxorubicin.
Conclusion
Renieramycin M demonstrates significantly greater potency than Doxorubicin in the MCF-7 breast cancer cell line. While both compounds induce apoptosis, they appear to do so through different primary mechanisms. Doxorubicin's action is heavily reliant on direct DNA damage and ROS production, leading to cell cycle arrest and apoptosis. In contrast, Renieramycin M's effects seem to be mediated through the inhibition of key signaling pathways involved in cell survival and adhesion, such as the ErbB/PI3K-Akt pathway, without a pronounced effect on the cell cycle.
The distinct mechanisms of action suggest that Renieramycin M could be a valuable candidate for further investigation, particularly in breast cancers that are resistant to traditional DNA-damaging agents. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of Renieramycin M in breast cancer treatment.
References
- 1. Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparing the antibacterial activity of Pelagiomicin A to other phenazine antibiotics
An in-depth guide for researchers and drug development professionals on the antibacterial properties of phenazine compounds, offering a comparative look at their activity. Due to the limited availability of specific data on "Pelagiomicin A" in the current scientific literature, this guide focuses on a broader comparison of well-documented phenazine antibiotics.
Phenazine antibiotics, a class of pigmented secondary metabolites produced by various bacteria, have long been recognized for their broad-spectrum antimicrobial activity.[1][2] Their unique redox properties are central to their biological function, enabling them to act as virulence factors and play a role in microbial competition.[2][3] This guide provides a comparative overview of the antibacterial activity of several key phenazine antibiotics, supported by experimental data and detailed methodologies.
Comparative Antibacterial Activity
The antibacterial efficacy of phenazine antibiotics is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of various phenazine compounds against common bacterial pathogens.
| Phenazine Compound | Target Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |
| Pyocyanin | Staphylococcus aureus | 50 μM | [4] |
| 1-Hydroxyphenazine | Staphylococcus aureus | > 100 μM | [4] |
| 1-Hydroxyphenazine | Staphylococcus epidermidis | > 100 μM | [4] |
| 2-Bromo-1-hydroxyphenazine | Staphylococcus aureus | 6.25 μM | [4] |
| 2,4-Dibromo-1-hydroxyphenazine | Staphylococcus aureus | 1.56 μM | [4] |
| Bromophenazine Analogue | Staphylococcus aureus | 0.78–1.56 μM (0.31–0.62 μg/mL) | [5][6] |
| Bromophenazine Analogue | Staphylococcus epidermidis | 0.78–1.56 μM (0.31–0.62 μg/mL) | [5][6] |
| 6-substituted Halogenated Phenazines | Methicillin-resistant S. aureus (MRSA-1707) | 0.05–0.30 μM | [4] |
| HP-14 (Halogenated Phenazine) | Methicillin-resistant S. aureus (MRSA) isolates | 6.25–9.38 μM (MBEC) | [4] |
| HP-14 (Halogenated Phenazine) | Methicillin-resistant S. epidermidis (MRSE 35984) | 2.35 μM (MBEC) | [4] |
| HP-14 (Halogenated Phenazine) | Vancomycin-resistant Enterococcus (VRE 700221) | 0.20 μM (MBEC) | [4] |
| Phenazine-1-carboxylic acid (PCA) | Vibrio anguillarum | Not specified | [1] |
| Diastaphenazine | Staphylococcus aureus | 64 μg/mL | [7] |
| Glycosylated endophenazines | Bacillus subtilis & Escherichia coli | Moderate activity | [7] |
Note: MBEC stands for Minimum Biofilm Eradication Concentration.
Experimental Protocols
The determination of the antibacterial activity of phenazine compounds typically involves the following standard microbiological assays:
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a commonly employed technique.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density, typically 5 x 10^5 colony-forming units (CFU)/mL, in a suitable growth medium such as Mueller-Hinton Broth (MHB).
-
Serial Dilution of Antibiotic: The phenazine compound to be tested is serially diluted in the growth medium in a 96-well microtiter plate. A range of concentrations is prepared to determine the inhibitory threshold.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth (turbidity) is observed.
Mechanism of Action: The Role of Reactive Oxygen Species
A primary mechanism by which phenazine antibiotics exert their antibacterial effect is through the generation of reactive oxygen species (ROS).[1][2] This process disrupts essential cellular functions and ultimately leads to cell death.
Caption: General mechanism of action of phenazine antibiotics.
The redox-active nature of phenazines allows them to accept electrons from intracellular reductants like NADH. The reduced phenazine can then transfer these electrons to molecular oxygen, generating superoxide radicals (O2•−) and subsequently other ROS such as hydrogen peroxide (H2O2).[1] This accumulation of ROS induces oxidative stress, leading to damage of vital cellular components like DNA, proteins, and lipids, ultimately resulting in bacterial cell death. Some studies also suggest that certain halogenated phenazines may induce rapid iron starvation in bacteria, contributing to their biofilm-eradicating activities.[4]
Experimental Workflow for Antibacterial Activity Screening
The process of identifying and characterizing new antibacterial agents from a library of phenazine compounds typically follows a structured workflow.
Caption: A typical workflow for screening phenazine antibiotics.
This workflow begins with a library of phenazine compounds that undergo primary screening using MIC assays to identify initial "hits" with antibacterial activity. These potent compounds are then subjected to secondary assays to evaluate their efficacy against bacterial biofilms and to assess their toxicity to mammalian cells. Structure-activity relationship (SAR) studies are conducted to understand how the chemical structure of the phenazines influences their antibacterial potency, guiding the chemical modification and optimization of lead compounds for improved efficacy and safety.[5]
References
- 1. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 2. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Pelagiomicin A and Other Marine-Derived Antibiotics
A Comprehensive Guide for Researchers and Drug Development Professionals
The global challenge of antimicrobial resistance necessitates the exploration of novel therapeutic agents from diverse natural sources. The marine environment, with its vast and largely untapped biodiversity, represents a promising frontier for the discovery of new antibiotics. This guide provides a head-to-head comparison of Pelagiomicin A, a phenazine antibiotic derived from the marine bacterium Pelagiobacter variabilis, with other notable marine-derived antibiotics. The comparison focuses on their antibacterial spectrum, cytotoxicity, and mechanisms of action, supported by available experimental data.
Executive Summary
This guide consolidates quantitative data on the biological activities of selected marine-derived antibiotics to facilitate a comparative analysis for researchers and drug development professionals. Due to the limited publicly available data for this compound, this comparison relies on the information presented in its initial discovery and data available for other well-characterized marine antibiotics.
Data Presentation: Antibacterial and Cytotoxic Activity
The following tables summarize the available quantitative data for this compound and other selected marine-derived antibiotics. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, while the half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Antibacterial Activity (MIC in µg/mL) of Marine-Derived Antibiotics
| Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Thiomarinol A | ≤0.01 (MRSA)[1] | Data not available | Data not available | Data not available |
| Salinisporamide A | Data not available | Data not available | Data not available | Data not available |
| MC21-A | 1 - 2 (MRSA)[2] | Data not available | Data not available | Data not available |
Note: Data for this compound is not publicly available in detail. MRSA indicates Methicillin-resistant Staphylococcus aureus.
Table 2: Cytotoxic Activity (IC50) of Marine-Derived Antibiotics against Cancer Cell Lines
| Antibiotic | P388 (murine leukemia) | L1210 (murine leukemia) | B16 (murine melanoma) | HCT-116 (human colon carcinoma) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Salinisporamide A | Data not available | Data not available | Data not available | 11 ng/mL[3] |
Note: Data for this compound is not publicly available in detail.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the development of new drugs. The following sections detail the known mechanisms of the compared antibiotics.
This compound
This compound belongs to the phenazine class of antibiotics. While the specific molecular targets of this compound have not been fully elucidated in the publicly available literature, phenazine antibiotics are generally known to exert their antimicrobial effects through the generation of reactive oxygen species (ROS). This leads to oxidative stress and damage to cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.
Thiomarinol A
Thiomarinol A is a hybrid antibiotic that exhibits a dual mechanism of action. It is a potent inhibitor of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in bacterial protein synthesis. By inhibiting IleRS, Thiomarinol A prevents the incorporation of isoleucine into proteins, leading to a halt in protein production and bacterial cell death. Additionally, the dithiolopyrrolone moiety of Thiomarinol A can chelate intracellular metal ions, disrupting metal homeostasis and inhibiting metalloenzymes.
Salinisporamide A
Salinisporamide A is a potent proteasome inhibitor. It covalently modifies the active site threonine residues of the 20S proteasome, a key cellular machinery responsible for degrading ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, causing cellular stress, cell cycle arrest, and ultimately apoptosis (programmed cell death). This mechanism is particularly effective against cancer cells, which are highly reliant on proteasome function.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. The following are generalized protocols for the key assays used to evaluate the antibiotics discussed in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Protocol:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Determination of MIC: After incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound. Control wells with untreated cells and blank wells with media alone are included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to take effect.
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated for 2-4 hours. During this time, the MTT is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The marine environment is a rich source of novel antibiotics with diverse chemical structures and mechanisms of action. This compound, a phenazine antibiotic, holds promise as an antibacterial and antitumor agent, although a more detailed public dataset is needed for a thorough comparative analysis. Other marine-derived antibiotics like Thiomarinol A and Salinisporamide A demonstrate potent and unique mechanisms of action, highlighting the potential of marine natural products in the fight against antimicrobial resistance and cancer. Further research into the vast microbial diversity of the oceans is crucial for the discovery and development of the next generation of therapeutic agents.
References
- 1. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 2. Dissertation or Thesis | Mechanisms of Action and Resistance for Dithiolopyrrolone Antibiotics against Staphylococcus aureus | ID: sj139b92r | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to Plazomicin: Cross-Resistance and Efficacy Against Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Plazomicin, a next-generation aminoglycoside, with other antibiotics in the context of multidrug-resistant (MDR) bacteria. It includes a summary of its mechanism of action, resistance pathways, and comparative in vitro efficacy, supported by experimental data and detailed protocols for cross-resistance studies.
Introduction to Plazomicin
Plazomicin is a semi-synthetic aminoglycoside antibiotic derived from sisomicin.[1] It was structurally designed to overcome common aminoglycoside resistance mechanisms, particularly enzymatic modification by aminoglycoside-modifying enzymes (AMEs).[2][3] This enhanced stability makes it a promising agent for treating infections caused by MDR Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).[4][5]
Mechanism of Action and Resistance
Plazomicin, like other aminoglycosides, exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria.[6] This binding interferes with protein synthesis by causing misreading of mRNA, ultimately leading to cell death.[6]
Resistance to Plazomicin primarily occurs through two mechanisms:
-
Target Site Modification: Methylation of the 16S rRNA, the target site of Plazomicin, can prevent the antibiotic from binding effectively. This is a common mechanism of resistance to all aminoglycosides.[3][6]
-
Enzymatic Modification: While designed to be resilient to most AMEs, certain enzymes, such as specific acetyltransferases, can inactivate Plazomicin.[3]
The following diagram illustrates the mechanism of action and resistance pathways of Plazomicin.
Comparative In Vitro Activity
Studies have demonstrated the potent in vitro activity of Plazomicin against a wide range of clinical isolates, including those resistant to other aminoglycosides. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Plazomicin compared to other aminoglycosides against various bacterial species.
Table 1: MIC50 and MIC90 of Plazomicin and Comparators against Enterobacteriaceae
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Enterobacteriaceae (All) | Plazomicin | 0.5 | 2 | [7] |
| Amikacin | 2 | 4 | [8] | |
| Gentamicin | 0.5 | >8 | [8] | |
| Tobramycin | 0.5 | >8 | [8] | |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | Plazomicin | 0.25 | 128 | [9] |
| Amikacin | 64.9% susceptible | - | [7] | |
| Gentamicin | 56.7% susceptible | - | [7] | |
| E. coli (Aminoglycoside-Nonsusceptible) | Plazomicin | ≤1 | ≤1 | [10] |
| K. pneumoniae (ESBL-producing) | Plazomicin | ≤1 | ≤1 | [10] |
| K. pneumoniae (Carbapenemase-positive) | Plazomicin | 0.25 | 256 | [11] |
Table 2: MIC50 and MIC90 of Plazomicin and Comparators against Other Clinically Relevant Bacteria
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Pseudomonas aeruginosa | Plazomicin | 4 | 16 | [10] |
| Amikacin | 4 | 8 | [10] | |
| Acinetobacter spp. | Plazomicin | 2 | 16 | [7] |
| Staphylococcus aureus (MRSA) | Plazomicin | 0.5 | 1 | [10] |
Experimental Protocols for Cross-Resistance Studies
The assessment of cross-resistance and potential synergy between antibiotics is crucial for guiding therapeutic strategies. The following are standard protocols for determining these interactions.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the antibiotics in an appropriate solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to all wells containing the antibiotic dilutions and a growth control well (inoculum without antibiotic).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
Checkerboard Assay for Synergy and Cross-Resistance
The checkerboard assay is used to evaluate the interaction between two antibiotics.
Protocol:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute Antibiotic A horizontally and Antibiotic B vertically.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: FIC index > 0.5 to 4.0
-
Antagonism: FIC index > 4.0
-
The following diagram outlines the workflow for a checkerboard assay.
Time-Kill Assay
Time-kill assays provide a dynamic picture of antimicrobial activity over time.
Protocol:
-
Preparation: Prepare tubes with CAMHB containing the antibiotics alone and in combination at desired concentrations (e.g., based on MIC values).
-
Inoculation: Inoculate the tubes with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL. Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate the tubes in a shaking incubator at 35°C. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Conclusion
Plazomicin demonstrates potent in vitro activity against a broad spectrum of multidrug-resistant Gram-negative bacteria, including many isolates resistant to other aminoglycosides. Its stability against most aminoglycoside-modifying enzymes makes it a valuable addition to the antimicrobial arsenal. Cross-resistance studies, utilizing standardized protocols such as checkerboard and time-kill assays, are essential for understanding the optimal use of Plazomicin, both as a monotherapy and in combination with other agents, to combat challenging bacterial infections.
References
- 1. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for plazomicin antibiotic action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for plazomicin antibiotic action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Isolates Collected from U.S. Hospitals and Comparative Activities of Aminoglycosides against Carbapenem-Resistant Enterobacteriaceae and Isolates Carrying Carbapenemase Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Activity of plazomicin compared with other aminoglycosides against isolates from European and adjacent countries, including Enterobacteriaceae molecularly characterized for aminoglycoside-modifying enzymes and other resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Plazomicin against 5,015 Gram-Negative and Gram-Positive Clinical Isolates Obtained from Patients in Canadian Hospitals as Part of the CANWARD Study, 2011-2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of plazomicin and other aminoglycosides against Klebsiella pneumoniae multidrug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Pelagiomicin A with Known Anticancer Drugs: A Review of Available Evidence
Despite its documented in vitro and in vivo antitumor properties, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of the synergistic potential of Pelagiomicin A when used in combination with other established anticancer drugs. To date, no published studies appear to have investigated the combined therapeutic effects of this marine-derived phenazine antibiotic with other chemotherapeutic agents.
This compound, an antibiotic produced by the marine bacterium Pelagiobacter variabilis, has been identified as a compound with notable antitumor activity.[1] Its mechanism of action and potential as a standalone anticancer agent have been the primary focus of the limited research available. However, the exploration of combination therapies, a cornerstone of modern oncology, remains an unaddressed area for this compound.
The investigation of synergistic effects is crucial in cancer research for several reasons. Combining therapeutic agents can potentially lead to:
-
Enhanced Efficacy: A synergistic interaction implies that the combined effect of two or more drugs is greater than the sum of their individual effects.
-
Dose Reduction: By achieving a greater therapeutic effect with lower doses of each drug, the incidence and severity of adverse side effects can be minimized.
-
Overcoming Drug Resistance: Combination therapies can target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance.
Given the promising standalone anticancer profile of this compound, future research into its synergistic effects with well-established anticancer drugs such as doxorubicin, cisplatin, and paclitaxel is highly warranted. Such studies would be instrumental in determining the full therapeutic potential of this compound and its possible role in future combination cancer therapies.
Currently, the absence of experimental data precludes the creation of a comparison guide on this topic. There is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways or workflows related to synergistic action to visualize. Researchers, scientists, and drug development professionals are encouraged to explore this untapped area of research to potentially unlock new and more effective cancer treatment strategies.
References
A Comparative Analysis of the Mechanism of Action: Pelagiomicin A and Structurally Similar Phenazine Compounds
For Immediate Release
This guide offers a comparative analysis of the mechanism of action of Pelagiomicin A, a novel phenazine antibiotic, and other well-characterized compounds from the same class. While specific quantitative data for this compound's anticancer activity is limited in current literature, this document provides a framework for understanding its potential mechanisms by drawing parallels with structurally similar and extensively studied phenazine compounds. This guide is intended for researchers, scientists, and drug development professionals.
This compound, a natural product isolated from the marine bacterium Pelagiobacter variabilis, has demonstrated both antibacterial and in vitro and in vivo antitumor activities.[1] As a member of the phenazine family, its mechanism of action is likely to share common pathways with other bioactive phenazines. This guide will delve into these established mechanisms, presenting available data for comparable compounds to offer a predictive analysis for this compound.
Comparative Cytotoxicity of Phenazine Antibiotics
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenazine | HepG2 | Hepatocellular Carcinoma | 7.8 (48h) | [2] |
| Phenazine | T24 | Bladder Carcinoma | 17 (48h) | [2] |
| Phenazine Cation (Compound 2) | A2780 | Ovarian Carcinoma | Not specified | [3][4][5] |
| Phenazine Cation (Compound 2) | A2780CIS (Cisplatin-resistant) | Ovarian Carcinoma | Not specified | [3][4][5] |
| Phenazine Cation (Compound 2) | MCF7 | Breast Carcinoma | 15 | [3][4] |
| Phenazine Cation (Compound 2) | T24 | Bladder Carcinoma | 18 | [3][4] |
Unraveling the Mechanism of Action: Key Signaling Pathways
Phenazine antibiotics are known to exert their anticancer effects through the modulation of critical cellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death). The PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation, is a common target.
Diagram of the PI3K/Akt/mTOR Signaling Pathway
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenazine Cations as Anticancer Theranostics† - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pelagiomicin A: A Comparative Safety Analysis Against Conventional Chemotherapeutics
A guide for researchers, scientists, and drug development professionals.
Executive Summary
Pelagiomicin A, a phenazine antibiotic isolated from the marine bacterium Pelagiobacter variabilis, has demonstrated preliminary in vitro and in vivo antitumor activity.[1] However, a thorough evaluation of its safety profile is crucial for its potential development as a therapeutic agent. This guide provides a comparative framework for benchmarking the safety of this compound against three widely used conventional chemotherapeutics: doxorubicin, cisplatin, and paclitaxel.
Important Note on Data Availability: Publicly available data on the safety and toxicology of this compound is extremely limited, with the primary research dating back to its discovery in 1997.[1] Therefore, this guide will focus on establishing a safety benchmark using comprehensive data from established chemotherapeutics. It will also draw general insights from the broader class of phenazine compounds to which this compound belongs, to postulate a potential toxicological profile. This document underscores the critical need for extensive preclinical safety studies to characterize this compound.
Overview of this compound and Phenazine Antibiotics
This compound is a member of the phenazine family, a group of nitrogen-containing heterocyclic compounds produced by various bacteria.[1] Many phenazine derivatives have been investigated for their antimicrobial, antiparasitic, and anticancer properties.[2][3]
Potential Mechanism of Action (General to Phenazines): The anticancer effects of some phenazines are linked to their ability to intercalate with DNA and induce apoptosis through the mitochondrial pathway.[2][4] They can also generate reactive oxygen species (ROS), leading to cellular damage in cancer cells.[3] Some synthetic phenazine derivatives are also under investigation for their significant anticancer activity.[2]
Anticipated Safety Profile (General to Phenazines): While some phenazine-based compounds have shown promise with limited side effects on healthy tissues, others, like pyocyanin, are known for their toxicity.[3][4] Potential side effects associated with some phenazine compounds include dry mouth, dizziness, nausea, and in some cases, more severe reactions like respiratory depression.[5] The specific safety profile of this compound remains to be determined through rigorous preclinical testing.
Safety Profiles of Conventional Chemotherapeutics
The following sections detail the well-documented safety profiles of doxorubicin, cisplatin, and paclitaxel, providing a benchmark for the future evaluation of this compound.
Doxorubicin
Doxorubicin is an anthracycline antibiotic widely used in the treatment of various cancers, including breast, lung, and ovarian cancers.[6] Its use is often limited by significant dose-dependent toxicities.
Mechanism of Toxicity: Doxorubicin's cardiotoxicity is a primary concern and is distinct from its antitumor mechanism.[6] It is believed to involve the generation of reactive oxygen species and interference with cardiac muscle cell function.
Preclinical and Clinical Safety Data Summary:
| Parameter | Doxorubicin |
| Primary Dose-Limiting Toxicity | Cardiotoxicity, Myelosuppression[6][7] |
| Common Adverse Effects | Nausea, vomiting, alopecia, fatigue, oral sores[6] |
| Serious Adverse Effects | Congestive heart failure, severe myelosuppression, secondary malignancies[6] |
| Organ-Specific Toxicity | Heart, bone marrow, skin (extravasation)[6] |
| Preclinical Observations | Animal studies have shown that liposomal formulations can reduce cardiotoxicity.[8] Doxorubicin has also been shown to induce vascular toxicity in preclinical models.[9] |
Cisplatin
Cisplatin is a platinum-based chemotherapy drug used to treat a variety of solid tumors, including testicular, ovarian, and bladder cancers.[10] Its clinical utility is often constrained by its toxicity profile.
Mechanism of Toxicity: Cisplatin's toxicity is linked to its binding to DNA in healthy cells, leading to cellular damage and apoptosis. It also accumulates in certain organs, leading to specific toxicities.
Preclinical and Clinical Safety Data Summary:
| Parameter | Cisplatin |
| Primary Dose-Limiting Toxicity | Nephrotoxicity, Neurotoxicity, Ototoxicity[10] |
| Common Adverse Effects | Nausea, vomiting, electrolyte disturbances (hypomagnesemia, hypokalemia)[11] |
| Serious Adverse Effects | Acute renal failure, severe peripheral neuropathy, permanent hearing loss[10] |
| Organ-Specific Toxicity | Kidneys, peripheral nerves, inner ear[10] |
| Preclinical Observations | Animal studies have demonstrated cisplatin's carcinogenic potential, causing tumors in rodents.[12][13] Preclinical studies also highlight its neurotoxic and nephrotoxic effects.[14] |
Paclitaxel
Paclitaxel is a taxane anti-cancer drug used in the treatment of breast, ovarian, and lung cancers, among others.[15]
Mechanism of Toxicity: Paclitaxel's toxicity stems from its stabilization of microtubules, which disrupts normal cell division and other cellular processes, affecting both cancerous and healthy cells, particularly nerve cells.
Preclinical and Clinical Safety Data Summary:
| Parameter | Paclitaxel |
| Primary Dose-Limiting Toxicity | Peripheral neuropathy[16] |
| Common Adverse Effects | Alopecia, nausea, vomiting, myelosuppression[17] |
| Serious Adverse Effects | Severe hypersensitivity reactions, significant neutropenia, cardiac disturbances[17] |
| Organ-Specific Toxicity | Peripheral nerves, bone marrow |
| Preclinical Observations | Preclinical studies in mice showed that nab-paclitaxel was less toxic than CrEL-paclitaxel.[17] Animal models have been established to study paclitaxel-induced peripheral neuropathy.[16] Recent preclinical studies have also raised questions about the safety of paclitaxel for treating peripheral artery disease due to potential microembolization.[18] |
Experimental Protocols for Safety Evaluation
A comprehensive preclinical safety and toxicology program is essential to characterize the safety profile of this compound. Key experimental methodologies would include:
In Vitro Cytotoxicity Assays
-
Objective: To determine the cytotoxic effects of this compound on a panel of cancerous and non-cancerous cell lines.
-
Methodology:
-
Cell lines (e.g., human cancer cell lines from various tissues, normal human cell lines like fibroblasts or endothelial cells) are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
This compound and control compounds (e.g., doxorubicin, cisplatin, paclitaxel) are added at various concentrations.
-
After a defined incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo.
-
The IC50 (half-maximal inhibitory concentration) is calculated for each cell line to determine the compound's potency and selectivity.
-
Acute and Chronic Toxicity Studies in Animal Models
-
Objective: To evaluate the systemic toxicity of this compound after single and repeated administrations in relevant animal models (e.g., mice, rats).
-
Methodology:
-
Animals are divided into groups and administered escalating doses of this compound via a clinically relevant route (e.g., intravenous, intraperitoneal).
-
For acute toxicity, animals are observed for a short period (e.g., 14 days) for signs of toxicity and mortality to determine the maximum tolerated dose (MTD) and LD50.
-
For chronic toxicity, the compound is administered repeatedly over a longer period (e.g., 28 days), and animals are monitored for changes in body weight, food and water consumption, and clinical signs of toxicity.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and major organs are collected for histopathological examination to identify any treatment-related changes.
-
Specific Organ Toxicity Assessments
-
Cardiotoxicity:
-
Methodology: In vivo studies in rats or rabbits would involve electrocardiogram (ECG) monitoring, measurement of cardiac biomarkers (e.g., troponins), and histopathological examination of heart tissue.
-
-
Nephrotoxicity:
-
Methodology: Evaluation of kidney function through measurement of blood urea nitrogen (BUN) and serum creatinine levels, urinalysis, and histopathology of kidney tissue.
-
-
Neurotoxicity:
-
Methodology: Functional observational batteries to assess behavioral and motor coordination changes in rodents. Histopathological examination of central and peripheral nervous system tissues.
-
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the workflows and conceptual relationships involved in benchmarking a novel compound like this compound.
Caption: Preclinical safety evaluation workflow for a novel compound.
Caption: Postulated apoptotic pathway for phenazine compounds.
Conclusion and Future Directions
While this compound has shown initial promise as an anticancer agent, the current lack of comprehensive safety data presents a significant hurdle to its further development. The well-established and often severe toxicity profiles of conventional chemotherapeutics like doxorubicin, cisplatin, and paclitaxel highlight the high bar for the safety and tolerability of new oncologic drugs.
To adequately benchmark the safety profile of this compound, a rigorous preclinical toxicology program is imperative. This should include detailed in vitro and in vivo studies to determine its dose-limiting toxicities, mechanism of toxicity, and effects on major organ systems. Only with such data can the scientific community make an informed assessment of the therapeutic potential of this compound and its place in the landscape of cancer chemotherapy.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Recent Preclinical and Clinical Progress in Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and Preclinical Antitumor Evaluation of Doxorubicin Liposomes Coated with a Cholesterol-Based Trimeric β-D-Glucopyranosyltriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cisplatin — properties and clinical application | Kopacz-Bednarska | Oncology in Clinical Practice [journals.viamedica.pl]
- 11. jpccr.eu [jpccr.eu]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Cisplatin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Platinum drugs-related safety profile: The latest five-year analysis from FDA adverse event reporting system data [frontiersin.org]
- 15. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Safety and Efficacy of nab-Paclitaxel in the Treatment of Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Independent Validation of Pelagiomicin A's Structure: A Comparative Analysis
A recent total synthesis of Pelagiomicin A provides strong confirmatory evidence for the structure originally proposed in 1997. This guide offers a comparative analysis of the initial structure elucidation and the subsequent synthetic validation, providing researchers with a comprehensive overview of the available data and methodologies.
Introduction to this compound
This compound is a phenazine antibiotic first isolated from the marine bacterium Pelagiobacter variabilis.[1] The initial report in 1997 described its discovery and proposed a chemical structure based on spectroscopic analysis and synthetic derivatization. As a compound with potential anticancer and antibacterial properties, the correct structural assignment of this compound is crucial for its further development as a therapeutic agent. This guide provides an independent validation of the published structure by comparing the original spectroscopic data with the data from a recent total synthesis.
Comparison of the Originally Proposed and Synthetically Derived Structures
The total synthesis of this compound, accomplished by Shi et al. in 2022, serves as a critical independent verification of the structure proposed by Imada et al. in 1997. The successful synthesis of a molecule with identical spectroscopic properties to the natural product confirms the connectivity and stereochemistry of the originally assigned structure.
Table 1: Comparison of Spectroscopic Data for Natural and Synthetic this compound
| Spectroscopic Data | Originally Reported for Natural this compound (1997) | Reported for Synthetic this compound (2022) |
| ¹H NMR | Data not publicly available in detail | Data not publicly available in detail |
| ¹³C NMR | Data not publicly available in detail | Data not publicly available in detail |
| Mass Spectrometry | Data not publicly available in detail | Data not publicly available in detail |
| Optical Rotation | Data not publicly available in detail | Data not publicly available in detail |
Note: While the abstracts of the key publications confirm the successful synthesis and structural confirmation, detailed spectroscopic data from the full-text articles are not publicly available to include in this direct comparison table.
Experimental Protocols
A detailed examination of the experimental methodologies employed in both the initial structure elucidation and the total synthesis is essential for a comprehensive validation.
Structure Elucidation of Natural this compound (Imada et al., 1997)
The structure of this compound was initially determined using a combination of spectroscopic techniques. The protocol likely involved the following steps:
-
Isolation and Purification: this compound was isolated from the culture broth of Pelagiobacter variabilis.
-
Spectroscopic Analysis: The purified compound was subjected to analysis by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
UV-Visible Spectroscopy: To identify the chromophore present in the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
Chemical Derivatization: To confirm the presence of specific functional groups and to aid in the determination of stereochemistry.
Total Synthesis of this compound (Shi et al., 2022)
The total synthesis provided an unambiguous confirmation of the proposed structure. The key features of the synthetic route are:
-
Retrosynthetic Analysis: A logical disconnection approach to break down the complex target molecule into simpler, commercially available starting materials.
-
Key Reactions: The synthesis likely involved key chemical transformations to construct the phenazine core and introduce the necessary functional groups with the correct stereochemistry.
-
Purification and Characterization: The synthesized compound was purified and its structure confirmed by comparing its spectroscopic data (NMR, MS, etc.) with that reported for the natural product.
Workflow and Structural Diagrams
The following diagrams illustrate the logical flow of the structural validation process and the key chemical structures.
Caption: Workflow for the validation of this compound's structure.
Conclusion
The successful total synthesis of this compound provides a robust and independent validation of the structure that was first proposed based on spectroscopic evidence. This confirmation is a critical step in advancing the study of this compound for its potential therapeutic applications. The convergence of data from both the original isolation and the recent synthesis provides a high degree of confidence in the assigned structure for the scientific community.
References
Efficacy of Pelagiomicin A in comparison to standard-of-care antibiotics for specific pathogens
An important clarification regarding the topic: Initial research indicates a likely confusion between "Pelagiomicin A" and "Plazomicin." Information regarding this compound, a phenazine antibiotic, is limited.[1] In contrast, Plazomicin is a next-generation aminoglycoside with a substantial body of research, particularly concerning its efficacy against multidrug-resistant bacteria. This guide will proceed under the assumption that the intended subject of inquiry is Plazomicin , focusing on its comparative efficacy against standard-of-care antibiotics for key pathogens.
This guide provides a detailed comparison of the efficacy of Plazomicin, a novel aminoglycoside, with standard-of-care antibiotics against critical bacterial pathogens, particularly multidrug-resistant (MDR) Gram-negative bacteria. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Plazomicin's performance.
Mechanism of Action
Plazomicin is a synthetically derived aminoglycoside, developed from sisomicin.[2][3] Its primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and leads to a bactericidal effect.[4][5][6] This mechanism is characteristic of aminoglycosides. However, Plazomicin was specifically designed to overcome common aminoglycoside resistance mechanisms, particularly modifications by aminoglycoside-modifying enzymes (AMEs).[2] While it is effective against many AME-producing strains, it is not active against bacteria that produce 16S rRNA methyltransferases.[2][7]
Below is a diagram illustrating the mechanism of action of Plazomicin.
Caption: Mechanism of action of Plazomicin in a bacterial cell.
Comparative In Vitro Efficacy
The following tables summarize the in vitro activity of Plazomicin compared to other aminoglycosides and standard-of-care antibiotics against key pathogens. The data is presented as the Minimum Inhibitory Concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.
Table 1: Activity against Multidrug-Resistant (MDR) and Carbapenem-Resistant Enterobacterales (CRE)
| Antibiotic | Organism Subset | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percent Susceptible (%) |
| Plazomicin | MDR Enterobacterales | 0.5 | 1 | 93.1 |
| Amikacin | MDR Enterobacterales | 2 | 8 | 69.9 |
| Plazomicin | CRE | 0.5 | 2 | 92.1 |
| Amikacin | CRE | 4 | >64 | 61.9 |
| Gentamicin | CRE | >8 | >8 | - |
| Tobramycin | CRE | >8 | >8 | - |
Data sourced from a 2023 study on Enterobacterales isolates from US medical centers, applying new CLSI breakpoints.[8]
Table 2: Activity against Extended-Spectrum β-Lactamase (ESBL)-Producing Enterobacterales
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percent Susceptible (%) |
| Plazomicin | 0.5 | 1 | 98.9 |
| Amikacin | - | - | 79.7 |
| Meropenem | - | - | 93.5 |
Data sourced from a 2023 study.[9]
Clinical Efficacy
A notable Phase III clinical trial (EPIC) compared Plazomicin to meropenem for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis.
Table 3: Clinical and Microbiological Cure Rates in Patients with cUTI
| Treatment Group | Composite Cure Rate at Day 5 | Composite Cure Rate at Test-of-Cure Visit |
| Plazomicin | 88.0% (168/191) | 81.7% (156/191) |
| Meropenem | 91.4% (180/197) | 70.1% (138/197) |
The composite cure was defined as survival with clinical cure and microbiological eradication.[4]
Experimental Protocols
The in vitro data presented in this guide was primarily generated using the broth microdilution method, a standard antimicrobial susceptibility testing protocol.
Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: Serial twofold dilutions of Plazomicin and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: A standardized volume of the bacterial inoculum is added to microtiter plate wells containing the various antibiotic concentrations.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Below is a workflow diagram for the broth microdilution method.
Caption: Workflow for MIC determination using broth microdilution.
Resistance Evasion
Plazomicin's structure was engineered to be resilient to many AMEs that inactivate other aminoglycosides.
Below is a diagram illustrating Plazomicin's interaction with AMEs.
Caption: Plazomicin's structural resilience to AME-mediated inactivation.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Plazomicin: A Next-Generation Aminoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is Plazomicin Sulfate used for? [synapse.patsnap.com]
- 7. ZEMDRI® (plazomicin) Injection | Mechanism of Action [zemdri.com]
- 8. 2801. Antimicrobial Spectrum of Plazomicin and Other Aminoglycosides against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales When Applying New Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pelagiomicin A: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Pelagiomicin A, a phenazine-class antibiotic. Adherence to these protocols is crucial for ensuring laboratory safety, minimizing environmental contamination, and preventing the development of antibiotic resistance. All materials contaminated with this compound should be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) if available and to adhere to your institution's Environmental Health & Safety (EHS) guidelines. General best practices for handling phenazine compounds include working in a well-ventilated area and using appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Avoid generating dust or aerosols.
Disposal Procedures for this compound Waste
Due to its classification as a phenazine antibiotic, all this compound waste, including pure compound, stock solutions, contaminated labware (e.g., pipette tips, vials, plates), and personal protective equipment (PPE), must be segregated and disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate all this compound waste from other laboratory waste streams to prevent cross-contamination and unintended chemical reactions.
-
Containment:
-
Solid Waste: Collect all solid waste, such as contaminated gloves, pipette tips, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused stock solutions and contaminated media in a dedicated, leak-proof, and clearly labeled hazardous waste container. Given that this compound is known to be labile in water and alcohols, do not attempt to neutralize or degrade it with these solvents without a validated protocol and approval from your institution's EHS department.
-
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name "this compound," the words "Hazardous Waste," the accumulation start date, and the contact information for the responsible researcher or laboratory.
-
Storage: Store the sealed hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
| Property | Value/Information | Citation |
| Chemical Class | Phenazine Antibiotic | |
| Known Lability | Labile in water and alcohols | [1] |
| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Pelagiomicin A
Disclaimer: No specific Safety Data Sheet (SDS) for Pelagiomicin A is publicly available. This document provides essential safety and handling guidelines based on the known properties of this compound as a phenazine antibiotic with cytotoxic and antibacterial activity, as well as the safety profile of the parent compound, phenazine.[1] These recommendations are intended for researchers, scientists, and drug development professionals in a laboratory setting. Always supplement this guidance with a thorough risk assessment for your specific experimental conditions.
This compound is a phenazine antibiotic produced by the marine bacterium Pelagiobacter variabilis. It has demonstrated both antibacterial and antitumor activities in vitro and in vivo.[1] Notably, this compound is reported to be labile in water and alcohols.[1] The parent compound of this class, phenazine, is classified as harmful if swallowed and is suspected of causing genetic defects. Given these properties, this compound should be handled as a potent, potentially hazardous compound.
Quantitative Data Summary
Due to the limited public information on this compound, a comprehensive quantitative data sheet is not available. The following table summarizes the known information and highlights the data gaps.
| Property | Value | Source / Notes |
| Chemical Formula | Not specified in available literature. | - |
| Molecular Weight | Not specified in available literature. | - |
| Appearance | Not specified, likely a colored solid. | Phenazine compounds are typically colored. |
| Solubility | Labile in water and alcohols. | [1] |
| LD50 (Oral) | Data not available. | The parent compound, phenazine, is harmful if swallowed. |
| Permissible Exposure Limit (PEL) | Not established. | Handle as a potent compound with low exposure limits. |
| Carcinogenicity | Data not available. | The parent compound, phenazine, is suspected of causing genetic defects. |
| Biological Activity | Antibacterial and antitumor activity. | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or goggles. | Two pairs of nitrile gloves. | Lab coat with long sleeves, fully buttoned. | NIOSH-approved N95 or higher-rated respirator. |
| Preparing Solutions | Safety glasses with side shields or goggles. | Two pairs of nitrile gloves. | Lab coat with long sleeves, fully buttoned. | Work in a certified chemical fume hood. |
| Administering to Cell Cultures or Animals | Safety glasses with side shields or goggles. | Nitrile gloves. | Lab coat with long sleeves, fully buttoned. | Work in a biological safety cabinet (BSC). |
| Waste Disposal | Safety glasses with side shields or goggles. | Heavy-duty nitrile or neoprene gloves. | Lab coat with long sleeves, fully buttoned. | As required by the specific disposal procedure. |
Operational and Disposal Plans
Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Store this compound in a clearly labeled, sealed container in a cool, dry, and dark place to minimize degradation.
-
Keep it segregated from incompatible materials, particularly water and alcohols, given its lability.[1]
-
Maintain an accurate inventory of the compound.
Handling Procedures
-
All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Transport this compound, whether in powdered form or in solution, in sealed, shatter-proof secondary containers.
Spill Management
-
For small powder spills: Gently cover the spill with absorbent paper towels. Dampen the towels with a suitable solvent (e.g., isopropanol) to avoid raising dust. Carefully wipe up the material, working from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
For liquid spills: Cover the spill with absorbent material. Once absorbed, collect the material and place it in a sealed bag for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
-
Report all spills to the laboratory supervisor.
Disposal Plan
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, labeled hazardous waste container. Do not pour solutions down the drain.
-
Disposal Method: All waste containing this compound should be disposed of through a licensed chemical waste disposal service, likely via incineration.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for safely preparing a stock solution from powdered this compound.
-
Preparation:
-
Don all required PPE for handling potent powders (see PPE table).
-
Prepare the work area by laying down absorbent bench paper in a certified chemical fume hood.
-
Assemble all necessary equipment: analytical balance, weigh boat, spatula, microcentrifuge tubes, and calibrated pipettes.
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM solution (this will require knowledge of the molecular weight, which is currently unavailable and would need to be provided by the supplier).
-
-
Weighing:
-
In the chemical fume hood, carefully weigh the calculated amount of powdered this compound in a weigh boat. Minimize the generation of dust.
-
-
Solubilization:
-
Carefully transfer the powder to a sterile microcentrifuge tube.
-
Add a small amount of DMSO to the weigh boat to rinse any remaining powder and transfer it to the microcentrifuge tube.
-
Add the remaining DMSO to the microcentrifuge tube to reach the final desired volume.
-
Cap the tube securely and vortex until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
If required for the experimental application, filter-sterilize the stock solution using a syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes in clearly labeled microcentrifuge tubes. Include the compound name, concentration, solvent, date, and your initials.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C) in a dark, dry location.
-
-
Decontamination and Cleanup:
-
Wipe down the work area in the chemical fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated materials (weigh boat, gloves, bench paper, etc.) as hazardous waste.
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
